2-amino(1,4-13C2)butanedioic acid
説明
Structure
3D Structure
特性
分子式 |
C4H7NO4 |
|---|---|
分子量 |
135.09 g/mol |
IUPAC名 |
2-amino(1,4-13C2)butanedioic acid |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i3+1,4+1 |
InChIキー |
CKLJMWTZIZZHCS-CQDYUVAPSA-N |
異性体SMILES |
C(C([13C](=O)O)N)[13C](=O)O |
正規SMILES |
C(C(C(=O)O)N)C(=O)O |
製品の起源 |
United States |
Deciphering the Mass Fragmentation Landscape of 2-Amino(1,4-13C2)butanedioic Acid
Executive Summary
2-Amino(1,4-13C2)butanedioic acid—commonly known as 1,4-13C2-aspartic acid—is a critical isotopically labeled standard used in metabolic flux analysis, proteomics, and structural elucidation. Because aspartic acid serves as a central hub connecting the TCA cycle, the urea cycle, and nucleotide biosynthesis, tracing its carbon backbone provides unparalleled insights into cellular metabolism, such as differentiating between Phosphoenolpyruvate Carboxylase (PEPC) and Ribulose-1,5-bisphosphate Carboxylase/Oxygenase (RUBISCO) activities1[1].
For researchers and drug development professionals, accurately interpreting the mass spectrometry (MS) fragmentation pattern of this specific isotopologue is paramount. Misidentifying mass shifts can lead to false discoveries in metabolomic datasets or the mischaracterization of critical biopharmaceutical degradation products. This guide provides a mechanistic breakdown of the molecule's fragmentation pathways and a self-validating protocol for high-resolution tandem mass spectrometry (LC-MS/MS).
Structural Dynamics & Isotopic Rationale
The molecular formula of unlabeled aspartic acid is C4H7NO4 (monoisotopic mass: 133.0375 Da). In 2-amino(1,4-13C2)butanedioic acid, the stable 13C isotopes are strategically placed at the C1 (α-carboxyl) and C4 (γ-carboxyl) positions.
This symmetrical labeling of the carboxyl termini provides a deterministic advantage during collision-induced dissociation (CID). Because both carboxyl groups are 13C-labeled, any primary decarboxylation event (loss of CO2) will strictly result in the loss of a 13C atom (45 Da instead of 44 Da). This eliminates the isotopic ambiguity that occurs with uniformly labeled or singly labeled standards, ensuring that the resulting product ions have highly predictable mass shifts.
Theoretical Fragmentation Pathways (ESI-CID)
When subjected to CID in positive Electrospray Ionization (ESI+), protonated aspartic acid ([M+H]+, m/z 134.04) undergoes a series of predictable neutral losses governed by the stability of the leaving groups 2[2].
For the 1,4-13C2 variant ([M+H]+ = 136.05), the fragmentation logic is dictated by which atoms are expelled:
-
Carbon-Free Losses (-H2O, -NH3): The loss of water (-18 Da) or ammonia (-17 Da) leaves the carbon backbone intact. Therefore, these fragments retain both 13C labels, maintaining a +2.007 Da shift relative to the unlabeled fragments.
-
Decarboxylation (-13CO2): The loss of either the α- or γ-carboxyl group results in the expulsion of 13CO2 (-45 Da). The resulting fragment (m/z 91.06) retains exactly one 13C atom, yielding a +1.003 Da shift relative to the unlabeled counterpart.
-
Immonium-like Ion Formation: A classic amino acid fragmentation pathway involves the combined loss of H2O and CO from the α-carboxyl group. For this isotopologue, this manifests as the loss of H2O (18 Da) and 13CO (29 Da). The resulting ion at m/z 89.05 retains the C4 13C label.
Positive ESI-CID fragmentation pathways of 1,4-13C2-aspartic acid.
Quantitative Data Interpretation
The table below summarizes the theoretical high-resolution mass shifts expected during analysis.
| Fragment Description | Neutral Loss | Unlabeled m/z | 1,4-13C2 m/z | Mass Shift | Retained 13C |
| Precursor Ion | None | 134.045 | 136.052 | +2.007 Da | 2 |
| Water Loss | -H2O | 116.034 | 118.041 | +2.007 Da | 2 |
| Ammonia Loss | -NH3 | 117.018 | 119.025 | +2.007 Da | 2 |
| Decarboxylation | -13CO2 | 90.055 | 91.058 | +1.003 Da | 1 |
| Immonium-like Ion | -H2O & -13CO | 88.039 | 89.042 | +1.003 Da | 1 |
| Combined Loss | -NH3 & -13CO2 | 73.028 | 74.031 | +1.003 Da | 1 |
Self-Validating Experimental Protocol: High-Resolution LC-MS/MS
To ensure scientific integrity, the following methodology is designed as a self-validating system . Every step is grounded in chemical causality to prevent artifacts and ensure high-fidelity data acquisition.
Step 1: Sample Preparation & Internal Validation Spiking
-
Action: Dilute the 1,4-13C2-aspartic acid standard to 1 µM in 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Spike the sample with 1 µM of natural abundance (unlabeled) aspartic acid.
-
Causality (The "Why"): Spiking creates an internal validation mechanism. The co-elution of the unlabeled and labeled isotopologues proves chromatographic stability. Furthermore, observing the exact +2.007 Da and +1.003 Da deltas in the MS/MS spectra validates the mass accuracy of the instrument and rules out isobaric background interference.
Step 2: Chromatographic Separation (HILIC)
-
Action: Inject 2 µL onto a ZIC-HILIC (Zwitterionic Hydrophilic Interaction Liquid Chromatography) column.
-
Causality (The "Why"): Aspartic acid is highly polar and zwitterionic. Traditional C18 reversed-phase chromatography results in poor retention, leading to the analyte eluting in the void volume where severe ion suppression occurs. HILIC provides orthogonal retention, ensuring the analyte is separated from early-eluting salts and is efficiently desolvated in the ESI source.
Step 3: Electrospray Ionization (ESI+)
-
Action: Operate the ESI source in positive mode with a capillary voltage of 3.5 kV and a desolvation temperature of 250°C.
-
Causality (The "Why"): The acidic mobile phase (0.1% Formic Acid) ensures the amine group is fully protonated, driving the formation of the [M+H]+ precursor ion at m/z 136.05.
Step 4: Precursor Isolation (Q1)
-
Action: Set the quadrupole isolation window to 0.7 Da centered at m/z 136.05.
-
Causality (The "Why"): A narrow isolation window prevents the co-isolation of natural heavy isotopes (e.g., 13C1) of isobaric compounds that might elute closely, ensuring the resulting MS/MS spectrum is purely derived from the target isotopologue.
Step 5: Collision-Induced Dissociation (CID)
-
Action: Apply a stepped Normalized Collision Energy (NCE) of 15, 30, and 45 eV using Nitrogen as the collision gas.
-
Causality (The "Why"): Fragmentation is energy-dependent. Low energy (15 eV) captures fragile neutral losses like water (-18 Da), while high energy (45 eV) forces the robust carbon-carbon bond cleavages required for decarboxylation (-45 Da). Stepping the energy ensures a comprehensive, information-rich composite spectrum.
Experimental LC-MS/MS workflow for analyzing 1,4-13C2-aspartic acid.
Advanced Analytical Contexts: Isomer Discrimination
In drug development, particularly concerning monoclonal antibodies and long-lived proteins, aspartic acid frequently undergoes spontaneous isomerization to form isoaspartic acid 3[3]. Distinguishing these isomers using standard CID is notoriously difficult because they yield nearly identical fragment ions.
To overcome this, advanced ion activation techniques such as Hydrogen Attachment Dissociation (HAD) or Electron Transfer Dissociation (ETD) are employed. These radical-driven techniques cleave the N–Cα bond, generating diagnostic c- and z-type ions 4[4]. If a peptide is synthesized using 2-amino(1,4-13C2)butanedioic acid, the diagnostic fragments (e.g., the +57 Da shift indicative of isoaspartic acid) will incorporate the 13C labels. Tracking the exact mass shifts of these specific labeled fragments allows researchers to definitively pinpoint isomerization hotspots while simultaneously validating the peptide's metabolic or synthetic origin.
References
-
Unveiling the Fragmentation Mechanisms of Modified Amino Acids as the Key for Their Targeted Identification. Analytical Chemistry (ACS Publications).2
-
Positional 13C Enrichment Analysis of Aspartate by GC-MS to Determine PEPC Activity In Vivo. bioRxiv. 1
-
Revealing Unpredicted Aspartic Acid Isomerization Hotspots by Probing Diagnostic Fragmentation Propensities in Top-Down and Middle-Down Mass Spectrometry. Analytical Chemistry (ACS Publications). 3
-
Discrimination of Aspartic and Isoaspartic Acid Residues in Peptides by Tandem Mass Spectrometry with Hydrogen Attachment Dissociation. Analytical Chemistry (ACS Publications). 4
Sources
Synthesis Pathways for 2-Amino(1,4-¹³C₂)butanedioic Acid: A Comprehensive Technical Guide
Introduction: The Strategic Value of 1,4-¹³C₂ Labeling
2-amino(1,4-¹³C₂)butanedioic acid, universally recognized as L-[1,4-¹³C₂]aspartic acid, is a highly specialized isotopically labeled amino acid. The strategic placement of ¹³C stable isotopes at the C1 and C4 carboxyl positions transforms this molecule into a powerful biochemical probe. It is extensively utilized in multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, metabolic flux analysis, and the development of hyperpolarized magnetic resonance imaging (MRI) sensors[1]. Because mammalian cells lack the biosynthetic machinery to synthesize many labeled precursors de novo, developing high-yield, stereospecific synthesis pathways for this compound is a critical priority for drug development and diagnostic imaging professionals.
Mechanistic Pathways for Isotopic Enrichment
The synthesis of L-[1,4-¹³C₂]aspartic acid is governed by two distinct synthetic paradigms: the highly stereospecific chemoenzymatic route and the highly customizable chemical route.
Historically, the gold standard for producing this specific isotopologue relies on the enzymatic amination of [1,4-¹³C₂]fumaric acid[2]. However, recent breakthroughs in photoredox catalysis and carbon isotope exchange have opened complementary pathways for late-stage C(sp³)–H carboxylation[3].
Divergent synthesis pathways for 1,4-13C2-aspartic acid.
The Chemoenzymatic Pathway: L-Aspartase Mediated Amination
The most efficient method for producing L-[1,4-¹³C₂]aspartic acid is the biocatalytic conversion of[1,4-¹³C₂]fumaric acid utilizing the enzyme L-aspartase (aspartate ammonia-lyase)[2]. This enzyme catalyzes the reversible anti-addition of ammonia across the carbon-carbon double bond of fumarate.
Causality of Experimental Design
-
Enzyme Stereospecificity: L-aspartase is strictly stereoselective. It yields exclusively the L-enantiomer of aspartic acid, completely eliminating the need for complex, yield-reducing downstream chiral resolution steps.
-
Thermodynamic Driving Force (pH 8.5): The reaction is thermodynamically driven to completion by utilizing a vast excess of ammonia at an alkaline pH of 8.5. At this pH, the ammonia acts as both the nucleophile and the buffering agent, shifting the equilibrium entirely toward the aminated product.
-
Isoelectric Crystallization (pH 2.8): Aspartic acid has an isoelectric point (pI) of 2.8. By acidifying the final reaction mixture to exactly pH 2.8, the net charge of the molecule becomes zero, minimizing its aqueous solubility and forcing spontaneous, high-purity crystallization.
Protocol: Self-Validating Enzymatic Synthesis
This protocol is designed as a self-validating system, incorporating real-time analytical checkpoints to ensure reaction integrity.
Phase 1: Reaction Assembly
-
Precursor Solvation: Dissolve 10 mmol of [1,4-¹³C₂]fumaric acid in 15 mL of degassed, deionized water.
-
Ammonium Salt Formation: Slowly titrate the solution with concentrated ammonium hydroxide (NH₄OH) on an ice bath until the pH stabilizes at 8.5, generating[1,4-¹³C₂]diammonium fumarate.
-
Catalyst Addition: Introduce 1 mM MgCl₂ (a divalent cofactor that stabilizes the enzyme's transition state) and 50–100 units of purified L-aspartase.
Phase 2: In-Process Validation & Incubation 4. Incubation: Incubate the mixture at 37°C under gentle orbital agitation. 5. Validation Checkpoint (UV-Vis): Every 8 hours, extract a 10 µL aliquot and measure UV absorbance at 240 nm. Causality: Fumarate absorbs strongly at 240 nm due to its conjugated double bond. A flatline at the baseline indicates 100% conversion to the UV-transparent aspartic acid. Proceed only when absorbance drops below 0.05 AU.
Phase 3: Isolation & Post-Process Validation 6. Isoelectric Precipitation: Once conversion is validated, slowly add 6 M HCl dropwise until the solution reaches exactly pH 2.8. 7. Crystallization: Chill the solution at 4°C for 12 hours. Filter the resulting white precipitate, wash with ice-cold ethanol, and dry under vacuum. 8. Validation Checkpoint (NMR): Perform ¹³C-NMR on the dried product. Causality: The presence of two distinct enriched signals at ~175 ppm and ~173 ppm (corresponding to the C1 and C4 carboxyl groups) with the complete absence of olefinic carbon peaks (~134 ppm) definitively validates the molecular structure and isotopic purity.
Workflow for the enzymatic synthesis and isolation of 1,4-13C2-aspartic acid.
Chemical Synthesis: The β-Cyanoalanine and Photoredox Pathways
While the enzymatic route is superior for standard L-aspartic acid, chemical synthesis is required when generating unnatural D-enantiomers or highly specific multi-isotope combinations (e.g., ¹⁵N/¹³C/²H)[1].
The Classical Cyanide Route: Historically, L-[4-¹³C]aspartic acid was synthesized by reacting an activated serine derivative with K¹³CN to form L-β-([¹³C]cyano)alanine, followed by acid-catalyzed hydrolysis[2]. To achieve 1,4-¹³C₂ labeling, the starting serine backbone must already be isotopically enriched at the C1 position, making this a complex, multi-step process with lower overall yields.
Modern Visible Light-Driven Carboxylation: Recent innovations have introduced visible light-driven C(sp³)–H carboxylation as a method to prepare ¹³C-labeled α-amino acids. Utilizing near-stoichiometric, user-friendly sodium ¹³C-formate, researchers can generate ¹³CO₂ in situ[3]. Through a 1,2-Hydrogen Atom Transfer (HAT) sequential reaction pathway, the ¹³CO₂ is incorporated directly into the amino acid backbone. While currently optimized primarily for arylglycines, this photoredox methodology represents the frontier of cost-effective, late-stage isotopic labeling for aliphatic amino acids.
Quantitative Comparison of Synthesis Modalities
To assist researchers in selecting the appropriate synthesis pathway, the following table summarizes the performance metrics of the primary methodologies.
Table 1: Performance Metrics of Isotopic Synthesis Pathways
| Metric | Chemoenzymatic (L-Aspartase) | Classical Chemical (Cyanide) | Photoredox (¹³C-Formate) |
| Overall Yield | > 95% | 40% - 60% | 50% - 70% (Emerging) |
| Enantiomeric Excess (ee) | > 99.9% (Strictly L-isomer) | Dependent on precursor | Racemic (Requires resolution) |
| Reaction Conditions | Aqueous, pH 8.5, 37°C | Harsh (Acidic hydrolysis) | Mild, Visible Light, RT |
| Scalability | High (Industrial scale) | Moderate | Lab-scale currently |
| Cost-Efficiency | High (Inexpensive enzyme/NH₃) | Low (Expensive K¹³CN) | Moderate (Cheap ¹³C-formate) |
Applications in Advanced Diagnostics: Hyperpolarized MRI
The synthesis of L-[1,4-¹³C₂]aspartic acid is not merely an end goal; it is a foundational precursor for advanced diagnostic imaging. Through dissolution dynamic nuclear polarization (DNP), the ¹³C nuclei in these molecules can be hyperpolarized to levels exceeding 70%, drastically amplifying their NMR signal[1].
For example, [1,4-¹³C₂]fumarate (which can be derived from or metabolically linked to aspartic acid) is utilized as an in vivo biomarker. In oncology, the rapid conversion of hyperpolarized [1,4-¹³C₂]fumarate to[1,4-¹³C₂]malate via the fumarase enzyme serves as a highly sensitive, real-time marker of tumor cell necrosis and early therapeutic response[4]. The symmetric 1,4-¹³C₂ labeling ensures that the magnetic resonance signal is maximized and clearly distinguishable from background metabolic noise.
Conclusion
The production of 2-amino(1,4-¹³C₂)butanedioic acid highlights the critical intersection of biocatalysis and synthetic organic chemistry. The L-aspartase mediated pathway remains the most robust, self-validating protocol for generating stereopure material with near-quantitative yields. Concurrently, emerging photoredox carboxylation techniques promise to democratize access to custom-labeled amino acids, driving the next generation of metabolic tracing and hyperpolarized MRI diagnostics.
Sources
In-Depth Technical Guide: 2-amino(1,4-13C2)butanedioic acid – Exact Mass, Molecular Weight, and Analytical Applications
Executive Summary
In the fields of quantitative proteomics, metabolomics, and metabolic flux analysis, stable isotope-labeled standards are indispensable for absolute quantification and pathway elucidation. 2-amino(1,4-13C2)butanedioic acid , commonly known as L-Aspartic acid-1,4-13C2, is a highly specific isotopologue of aspartic acid where the carboxyl carbons at positions 1 and 4 are enriched with Carbon-13[1]. This technical guide explores the theoretical distinction between its exact mass and molecular weight, details the causality behind its use in High-Resolution Mass Spectrometry (HRMS), and provides a self-validating experimental protocol for Isotope-Dilution Mass Spectrometry (IDMS).
Chemical Identity & Structural Properties
Aspartic acid is a non-essential α-amino acid critical for the biosynthesis of proteins, the urea cycle, and the citric acid (TCA) cycle. By substituting the naturally occurring 12C atoms at the C1 and C4 carboxyl positions with stable 13C isotopes, researchers create a chemically identical but mass-shifted internal standard[2].
Table 1: Key Chemical Properties
| Property | Standard L-Aspartic Acid | 2-amino(1,4-13C2)butanedioic acid |
| Linear Formula | HO₂CCH₂CH(NH₂)CO₂H | HO₂¹³CCH₂CH(NH₂)¹³CO₂H |
| Chemical Formula | C₄H₇NO₄ | ¹³C₂C₂H₇NO₄ |
| Isotopic Enrichment | Natural Abundance (~1.1% ¹³C) | ≥ 99 atom % ¹³C at C1, C4 |
| Exact Mass (Monoisotopic) | 133.0375 Da | 135.0442 Da |
| Molecular Weight (Average) | 133.10 g/mol | 135.09 g/mol |
| CAS Number | 56-84-8 | 101247-29-4 (DL), 2483830-03-9 (L) |
Theoretical Calculations: Exact Mass vs. Molecular Weight
A common pitfall in analytical chemistry is conflating Exact Mass with Molecular Weight . Understanding the causality behind these two metrics is critical for experimental design.
The Causality of Exact Mass in HRMS
High-Resolution Mass Spectrometry (HRMS) instruments, such as Orbitraps and Q-TOFs, measure the mass-to-charge ratio (m/z) of individual ions. They detect the monoisotopic mass —the exact mass of the molecule composed entirely of the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).
-
Standard Aspartic Acid: The exact mass is calculated as: (4 × 12.000000) + (7 × 1.007825) + (1 × 14.003074) + (4 × 15.994915) = 133.0375 Da
-
1,4-¹³C₂-Aspartic Acid: The mass shift is caused by replacing two ¹²C atoms (12.000000 Da) with two ¹³C atoms (13.003355 Da). The difference is exactly +1.003355 Da per carbon. 133.0375 Da + (2 × 1.003355 Da) = 135.0442 Da [3]
In HRMS, this +2.0067 Da shift is highly advantageous. It moves the internal standard's signal completely outside the natural isotopic envelope (M+0, M+1, M+2) of endogenous aspartic acid, preventing signal overlap and ensuring accurate quantification.
The Causality of Molecular Weight in Stoichiometry
Conversely, Molecular Weight is the weighted average mass of all naturally occurring isotopes in a macroscopic sample. This value is used strictly for weighing powders and calculating molarity for stock solutions.
-
Standard Aspartic Acid MW: 133.10 g/mol
-
1,4-¹³C₂-Aspartic Acid MW: 135.09 g/mol [4] Because the synthetic standard is artificially enriched to 99% ¹³C at two positions, its macroscopic average mass shifts upward by approximately 2 g/mol .
Analytical Workflows & Experimental Protocols
Isotope-Dilution Mass Spectrometry (IDMS)
IDMS is a self-validating analytical system. By spiking a known concentration of 1,4-¹³C₂-aspartic acid into a biological sample early in the workflow, any subsequent losses during extraction, chromatography, or ionization (matrix effects) apply equally to both the endogenous metabolite and the heavy standard. The ratio of their signals remains constant, ensuring absolute trustworthiness in the final quantification[5].
Step-by-Step Protocol: Self-Validating LC-MS/MS Workflow
1. Preparation of Standard Curve & QC Samples (System Validation)
-
Prepare a 6-point calibration curve of unlabeled aspartic acid (0.1 μM to 50 μM) in neat solvent.
-
Spike a constant concentration (e.g., 5 μM) of 1,4-¹³C₂-aspartic acid into every calibration standard.
-
Prepare Quality Control (QC) samples at Low, Mid, and High concentrations. Validation rule: The system is only valid if QC samples back-calculate to within ±15% of their nominal concentration.
2. Metabolite Extraction
-
Aliquot 50 μL of biological sample (e.g., plasma or cell lysate).
-
Add 10 μL of the 1,4-¹³C₂-aspartic acid internal standard working solution.
-
Add 200 μL of cold (-20°C) 80% Methanol to precipitate proteins and extract polar metabolites.
-
Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer the supernatant to an LC-MS vial.
3. LC-MS/MS Analysis
-
Chromatography: Inject 2 μL onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column[6]. HILIC is required because aspartic acid is highly polar and will not retain on standard C18 reversed-phase columns.
-
Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Transitions: Monitor the exact mass [M+H]⁺ transitions:
-
Endogenous Aspartate: m/z 134.0453
-
1,4-¹³C₂-Aspartate: m/z 136.0520
-
Mechanistic Diagrams
The following diagrams illustrate the analytical workflow and the specific metabolic utility of labeling the C1 and C4 carboxyl positions.
Fig 1. Self-Validating IDMS Workflow for Aspartic Acid Quantification.
Fig 2. Metabolic Fate of 1,4-13C2-Aspartate. Tracking carboxyl loss via decarboxylation.
(Note: The strategic use of the 1,4-¹³C₂ label allows researchers to track decarboxylation events. When Oxaloacetate is converted to Pyruvate, the C4 carboxyl group is lost as CO₂. By monitoring the loss of the +1.003 Da mass shift, metabolic flux through specific enzymatic checkpoints can be definitively proven).
Conclusion
2-amino(1,4-13C2)butanedioic acid serves as a cornerstone reagent in modern mass spectrometry. By understanding the precise difference between its exact mass (135.0442 Da) and its molecular weight (135.09 g/mol ), analytical scientists can accurately design HRMS methods and prepare stoichiometric solutions. When integrated into a self-validating IDMS workflow, this isotopologue guarantees absolute quantification, bypassing the matrix effects that plague label-free analytical techniques.
References
-
National Institutes of Health (NIH). "DL-Aspartic acid-1,4-13C2 | C4H7NO4 | CID 71308911". PubChem. URL: [Link]
-
JGI/LBNL Metabolomics. "Standard LC-MS/MS ESI Method - Polar HILIC-Z". Protocols.io. URL:[Link]
-
Cambridge Isotope Laboratories. "Stable Isotope Products for Metabolic Research". CK Isotopes. URL: [Link]
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- 1. Buy ᴅʟ-Aspartic acid-1,4- 13 C 2 99 atom 13 C Isotope - Quality Reliable Supply [sigmaaldrich.com]
- 2. DL-Aspartic acid-1,4-13C2 | C4H7NO4 | CID 71308911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi-res.com [mdpi-res.com]
- 4. Buy ᴅʟ-Aspartic acid-1,4- 13 C 2 99 atom 13 C Isotope - Quality Reliable Supply [sigmaaldrich.com]
- 5. ckisotopes.com [ckisotopes.com]
- 6. protocols.io [protocols.io]
Application Note: High-Resolution Metabolic Flux Analysis Using 2-Amino(1,4-¹³C₂)butanedioic Acid
Target Audience: Researchers, Application Scientists, and Drug Development Professionals in Oncology, Metabolism, and Systems Biology.
Introduction & Biological Significance
Aspartate (2-aminobutanedioic acid) is a critical nodal metabolite that dictates the proliferative capacity of cells. Beyond its role as a proteinogenic amino acid, it serves as a primary carbon and nitrogen donor for purine and pyrimidine biosynthesis, and acts as a key intermediate in the malate-aspartate shuttle (MAS) and the urea cycle. In conditions where the electron transport chain (ETC) is impaired or under hypoxic stress, endogenous aspartate synthesis becomes a major metabolic bottleneck for tumor growth (Garcia-Bermudez et al., 2018).
Tracing metabolic flux with 1,4-¹³C₂-aspartate provides unique analytical advantages over uniformly labeled (U-¹³C₄) aspartate. By specifically labeling the C1 and C4 carboxyl groups, researchers can track precise decarboxylation events and compartmentalized enzymatic reactions that would otherwise be obscured by uniformly labeled backgrounds.
Mechanistic Rationale: The Power of 1,4-¹³C₂-Aspartate
The strategic selection of the 1,4-¹³C₂ isotopomer allows for the precise deconvolution of intersecting metabolic pathways:
-
Pyrimidine Biosynthesis (M+1 Signature): During de novo pyrimidine synthesis, aspartate condenses with carbamoyl phosphate. The C4 of aspartate is incorporated directly into the pyrimidine ring (becoming C4 of uracil), while the C1 carboxyl group is temporarily retained in orotate before being irreversibly cleaved as ¹³CO₂ by OMP decarboxylase (UMPS). Consequently, 1,4-¹³C₂-aspartate yields a highly specific M+1 isotopologue of Uridine Monophosphate (UMP).
-
TCA Cycle & MAS Flux (M+2 Signature): When 1,4-¹³C₂-aspartate is transaminated by GOT1/GOT2, it forms 1,4-¹³C₂-oxaloacetate, which is subsequently reduced to 1,4-¹³C₂-malate by malate dehydrogenase (MDH). This preserves both heavy carbons, yielding an M+2 signature that clearly distinguishes aspartate-derived malate from glutamine-derived malate (Cai et al., 2023).
Experimental Design & Self-Validating Controls
To ensure a self-validating protocol, the experimental design must account for aspartate's poor cellular permeability and the rapid turnover of central carbon metabolites.
-
Permeability Control: Because wild-type mammalian cells exhibit poor aspartate uptake, experiments must either utilize cells engineered to express the glial aspartate transporter SLC1A3, or rely on high extracellular tracer concentrations (10–20 mM) (Hart et al., 2023).
-
Isotopic Steady-State Validation: A time-course extraction (e.g., 1h, 6h, 24h) is mandatory. Flux calculations are only valid once the Mass Isotopomer Distribution (MID) of the target pools (e.g., malate, UMP) remains constant across two consecutive time points.
-
Background Correction: A parallel culture must be treated with unlabeled aspartate to establish the natural ¹³C abundance baseline, which is mathematically subtracted from the labeled data.
Step-by-Step Protocol
Phase 1: Cell Culture & Isotope Labeling
Causality Note: Dialyzed Fetal Bovine Serum (dFBS) is strictly required. Standard FBS contains ~100 µM of unlabeled aspartate and other amino acids, which will dilute the ¹³C tracer pool and artificially suppress fractional enrichment calculations.
-
Seeding: Plate cells in 6-well tissue culture plates at a density of 3×105 cells/well. Incubate overnight at 37°C, 5% CO₂.
-
Media Preparation: Prepare labeling media using DMEM devoid of unlabeled aspartate, supplemented with 10% dFBS and 10 mM 2-amino(1,4-¹³C₂)butanedioic acid (e.g., Cambridge Isotope Laboratories). Adjust the pH to 7.4.
-
Tracer Introduction: Aspirate the growth media, wash the cells twice with warm PBS to remove residual unlabeled metabolites, and add 2 mL of the labeling media.
-
Incubation: Incubate for the predetermined time to reach isotopic steady state (typically 6–24 hours depending on the cell line's doubling time).
Phase 2: Quenching & Metabolite Extraction
Causality Note: Metabolism occurs on a sub-second timescale. The use of 80% methanol pre-chilled to -80°C instantaneously denatures metabolic enzymes, locking the metabolome in its exact in vivo state.
-
Quenching: Rapidly aspirate the labeling media. Immediately place the plate on liquid nitrogen or dry ice and add 1 mL of pre-chilled (-80°C) 80% LC-MS grade methanol/20% LC-MS grade water to each well.
-
Extraction: Incubate the plates at -80°C for 15 minutes. Scrape the cells using a cell scraper and transfer the lysate into pre-chilled 1.5 mL Eppendorf tubes.
-
Clarification: Centrifuge the lysates at 15,000 × g for 15 minutes at 4°C to pellet proteins and cellular debris.
-
Drying: Transfer the metabolite-rich supernatant to fresh tubes and evaporate to dryness using a vacuum concentrator (SpeedVac) at room temperature. Store at -80°C if not analyzing immediately.
Phase 3: LC-MS/MS Analysis
Causality Note: Aspartate, malate, and nucleotides are highly polar. Standard C18 reverse-phase chromatography will result in poor retention and peak co-elution. Hydrophilic Interaction Liquid Chromatography (HILIC) is required for optimal separation.
-
Reconstitution: Resuspend the dried metabolite pellets in 50 µL of 50% acetonitrile/50% water. Vortex for 5 minutes and centrifuge at 15,000 × g for 10 minutes at 4°C.
-
Chromatography: Inject 5 µL onto a HILIC column (e.g., SeQuant ZIC-pHILIC, 150 × 2.1 mm, 5 µm).
-
Mobile Phase A: 20 mM ammonium carbonate with 0.1% ammonium hydroxide.
-
Mobile Phase B: 100% Acetonitrile.
-
-
Mass Spectrometry: Operate a Q-TOF or QTRAP mass spectrometer in negative ion mode. Extract the exact mass-to-charge (m/z) ratios for the M+0, M+1, M+2, M+3, and M+4 isotopologues of target metabolites.
Data Interpretation & Expected Isotopologue Distributions
The following table summarizes the expected dominant isotopologues when tracing with 1,4-¹³C₂-aspartate at isotopic steady state.
| Metabolite | Expected Dominant ¹³C-Isotopologue | Pathway Origin | Biological Significance |
| Aspartate | M+2 | Direct Tracer Uptake | Validates successful cellular uptake of the tracer. |
| Oxaloacetate | M+2 | Transamination (GOT1/2) | Indicates active exchange between amino acid and keto-acid pools. |
| Malate | M+2 | Malate-Aspartate Shuttle | Tracks the reduction of OAA by MDH1/2; marker of cytosolic/mitochondrial redox exchange. |
| Fumarate | M+2 | TCA Cycle / Urea Cycle | Tracks downstream TCA flux or argininosuccinate lyase (ASL) activity (Gallagher et al., 2009). |
| Orotate | M+2 | Pyrimidine Biosynthesis | Intermediate prior to decarboxylation; retains both ¹³C atoms. |
| UMP | M+1 | Pyrimidine Biosynthesis | Definitive marker of de novo pyrimidine synthesis due to UMPS-mediated loss of ¹³CO₂. |
Pathway Visualization
Metabolic flux of 1,4-13C2-Aspartate through the TCA cycle (M+2) and pyrimidine synthesis (M+1).
References
-
Title: Mitochondrial redox adaptations enable alternative aspartate synthesis in SDH-deficient cells Source: eLife URL: [Link][1]
-
Title: Aspartate is a limiting metabolite for cancer cell proliferation under hypoxia and in tumors Source: Nature Genetics URL: [Link][2]
-
Title: Comprehensive isotopomer analysis of glutamate and aspartate in small tissue samples Source: Cell Reports Methods URL: [Link][3]
-
Title: Production of hyperpolarized [1,4-¹³C₂]malate from [1,4-¹³C₂]fumarate is a marker of cell necrosis and treatment response in tumors Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link][4]
Sources
- 1. elifesciences.org [elifesciences.org]
- 2. Aspartate is a limiting metabolite for cancer cell proliferation under hypoxia and in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Production of hyperpolarized [1,4-13C2]malate from [1,4-13C2]fumarate is a marker of cell necrosis and treatment response in tumors - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Protein Stable Isotope Labeling with 2-Amino(1,4-13C2)butanedioic Acid for NMR Spectroscopy
Executive Summary
The structural and dynamic characterization of proteins via Nuclear Magnetic Resonance (NMR) spectroscopy frequently requires highly specific isotope labeling strategies. 2-amino(1,4-13C2)butanedioic acid —commonly known as L-Aspartic acid-1,4-13C2—provides a targeted approach to enrich the backbone carbonyl (C1) and the side-chain carboxylate (C4) of aspartate residues with Carbon-13. This application note details the mechanistic rationale, metabolic suppression strategies, and self-validating protocols required to achieve high-fidelity, amino-acid-selective labeling in Escherichia coli expression systems.
Mechanistic Rationale: The Power of 1,4-13C2-Aspartic Acid
In standard uniform 13C-labeling, the presence of adjacent 13C nuclei leads to scalar coupling ( 1JCC ), which broadens NMR linewidths and complicates the spectra of high-molecular-weight proteins[1]. By utilizing 1,4-13C2-Aspartic acid, the alpha (C2) and beta (C3) carbons remain 12C. This strategic isotopic isolation eliminates 1JCC coupling between the labeled sites and their neighbors, yielding exceptionally sharp resonance signals.
Key Applications:
-
Backbone Assignment: The 13C1 (carbonyl) label serves as a critical node in 3D HNCO experiments, allowing unambiguous sequential assignment of the residue following the aspartate.
-
Functional Probing: The 13C4 (gamma-carboxylate) is highly sensitive to its local electronic environment. Because the pKa of the aspartate side chain is physiologically relevant, 13C4-labeled aspartate acts as an excellent intrinsic magnetic resonance pH sensor and a probe for protein-ligand interactions at catalytic sites[2].
Overcoming Metabolic Scrambling: Causality in Media Design
A fundamental challenge in amino-acid-selective labeling is metabolic scrambling [3]. In E. coli, aspartic acid is a central metabolic hub. The enzyme aspartate kinase phosphorylates aspartate, committing it to the biosynthesis of threonine, methionine, lysine, and isoleucine. Concurrently, asparagine synthetase converts aspartate to asparagine. If left unmitigated, the 1,4-13C2 label will scramble into these downstream amino acids, destroying the selectivity of the NMR experiment[3].
The Causality of Suppression: To prevent scrambling without relying on fragile auxotrophic strains, we exploit the bacterium's endogenous negative feedback loops. By supplementing the minimal media with an excess of unlabeled Asn, Thr, Met, Lys, and Ile, we artificially induce end-product feedback inhibition. This halts the aspartate kinase and asparagine synthetase pathways, forcing the E. coli to utilize the exogenous 1,4-13C2-Aspartic acid exclusively for direct translation into the target protein[3].
Fig 1: Metabolic scrambling pathways of Aspartic acid and targeted feedback suppression strategies.
Experimental Protocols
Protocol 1: Preparation of Scrambling-Suppressed M9 Minimal Media
This media is engineered to maximize specific 13C incorporation while suppressing isotopic dilution.
-
Base Salts Preparation: Dissolve standard M9 salts (6 g/L Na2HPO4, 3 g/L KH2PO4, 0.5 g/L NaCl) in 1 L of Milli-Q water. Autoclave and cool.
-
Carbon & Nitrogen Addition: Add 4 g/L of unlabeled D-glucose and 1 g/L of unlabeled NH4Cl. (Note: Do not use 13C-glucose or 15N-NH4Cl unless a dual-labeling background is desired).
-
Trace Elements & Vitamins: Add 1 mM MgSO4, 0.1 mM CaCl2, and 1X trace metals solution. Add 1 mg/L Thiamine-HCl.
-
Feedback Suppressor Cocktail: Add 200 mg/L each of unlabeled L-Threonine, L-Lysine, L-Methionine, L-Isoleucine, and L-Asparagine. Filter sterilize (0.22 µm).
-
Isotope Addition: Immediately prior to inoculation, add 150 mg/L of L-Aspartic acid-1,4-13C2 .
Protocol 2: Recombinant Protein Expression
-
Inoculation: Transform E. coli BL21(DE3) with your expression plasmid. Grow a 50 mL overnight starter culture in LB broth.
-
Media Transition: Centrifuge the starter culture at 3,000 x g for 10 minutes. Discard the LB supernatant to prevent unlabeled Asp carryover. Resuspend the pellet in 20 mL of the prepared Scrambling-Suppressed M9 media.
-
Main Culture: Inoculate 1 L of the M9 media with the resuspended cells. Incubate at 37°C, 250 RPM.
-
Induction: Upon reaching an OD600 of 0.6–0.8, induce expression with 0.5 mM IPTG. Reduce temperature to 20°C and express for 16 hours.
-
Harvest: Centrifuge at 6,000 x g for 15 minutes. Store the pellet at -80°C.
Protocol 3: Purification and NMR Sample Preparation
-
Lysis & Affinity Chromatography: Lyse cells via sonication in 50 mM Tris, 300 mM NaCl, pH 8.0. Purify the target protein using Ni-NTA affinity chromatography.
-
Size Exclusion Chromatography (SEC): Polish the protein via SEC (e.g., Superdex 75) to remove aggregates and degraded fragments.
-
Buffer Exchange (Validation Checkpoint): Exchange the purified protein into an NMR-compatible buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, 10% D2O, pH 6.5). Concentrate to 0.5–1.0 mM.
Quantitative Data & Expected Yields
The efficacy of the feedback suppression strategy is evident when comparing labeling specificity. The table below summarizes expected outcomes based on standard E. coli expression profiles[3].
| Expression Condition | Asp Labeling Efficiency | Scrambling to Asn | Scrambling to Thr/Met/Lys | Expected Protein Yield |
| Standard M9 + 1,4-13C2-Asp | 65 - 75% | > 20% | 15 - 25% | 15 - 20 mg/L |
| Suppressed M9 + 1,4-13C2-Asp | > 95% | < 2% | < 2% | 12 - 18 mg/L |
| Auxotrophic Strain (DL39) | > 98% | < 1% | < 1% | 5 - 10 mg/L |
Note: While auxotrophic strains offer near-perfect suppression, the feedback-suppressed M9 approach in BL21(DE3) provides a superior balance of high protein yield and excellent isotopic fidelity.
Analytical Validation & NMR Strategy
To ensure the protocol is a self-validating system, researchers must verify the incorporation of the 1,4-13C2-Aspartic acid before committing to weeks of NMR data acquisition.
Step 1: Intact Mass Spectrometry (ESI-TOF) Because the target amino acid contains two 13C atoms, the intact mass of the labeled protein must shift by exactly +2n Da (where n is the number of Asp residues in the sequence) compared to the unlabeled wild-type protein. Any deviation indicates either incomplete labeling or active metabolic scrambling.
Step 2: Strategic NMR Pulse Selection A common pitfall is attempting to validate this specific label using a standard 1H-13C HSQC. C1 and C4 are quaternary carbons; they possess no directly attached protons. Therefore, they are invisible in standard one-bond HSQC spectra.
-
To validate C1 (Backbone): Utilize a 3D HNCO experiment. This sequence transfers magnetization from the amide proton (HN) to the nitrogen (N), and then across the peptide bond to the carbonyl carbon (C1) of the preceding residue. You will only observe cross-peaks for residues immediately following an Aspartate.
-
To validate C4 (Side-chain): Utilize a 2D 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) or an H(CB)CG experiment, which detects the long-range scalar coupling ( 2J or 3J ) between the beta-protons (Hβ) of the aspartate and its C4 carboxylate[2].
Fig 2: NMR experimental selection logic for validating quaternary 13C1 and 13C4 carbons.
References
-
Kerfah, R., Plevin, M. J., Sounier, R., Gans, P., & Boisbouvier, J. (2018). "Amino Acid Selective 13C Labeling and 13C Scrambling Profile Analysis of Protein α and Side-Chain Carbons in Escherichia coli Utilized for Protein Nuclear Magnetic Resonance." Biochemistry.[Link][3]
-
Eimer, S., Grashei, M., Chacon-Caldera, J., et al. (2018). "Hyperpolarized Amino Acid Derivatives as Multivalent Magnetic Resonance pH Sensor Molecules." Sensors.[Link][2]
-
Kainosho, M., Torizawa, T., Iwashita, Y., Terauchi, T., Mei Ono, A., & Güntert, P. (2006). "Isotope-Aided Methods for Biological NMR Spectroscopy: Past, Present, and Future." Progress in Nuclear Magnetic Resonance Spectroscopy.[Link][1]
Sources
Application Note: In Vivo Metabolic Tracing Using 2-Amino(1,4-13C2)butanedioic Acid
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals in Oncology and Metabolic Diseases.
Executive Brief & Mechanistic Rationale
2-Amino(1,4-13C2)butanedioic acid—commonly known as 1,4-13C2-aspartate —is a highly specialized stable isotope tracer used to interrogate complex metabolic networks in vivo. Aspartate is a critical node in cellular metabolism; it is an endogenous metabolic limitation for tumor growth[1], a primary carbon donor for pyrimidine biosynthesis, and an essential component of the malate-aspartate shuttle (MAS) which regulates the cytosolic NAD+/NADH ratio[2].
The Causality of the 1,4-13C2 Labeling Strategy: The selection of the 1,4-13C2 isotopologue is highly deliberate for metabolic flux analysis (MFA). The 13C labels are located on the two carboxyl carbons (C1 and C4). When 1,4-13C2-aspartate is transaminated to oxaloacetate and subsequently reduced to malate, the M+2 label is preserved. However, if these intermediates enter the oxidative Tricarboxylic Acid (TCA) cycle, the C1 and C4 carbons are the first to be lost as 13CO2 during oxidative decarboxylation (via isocitrate dehydrogenase and α -ketoglutarate dehydrogenase).
Therefore, the ratio of M+2 to M+1 isotopologues in downstream metabolites provides a direct, mathematically tractable readout of reductive carboxylation versus oxidative TCA cycling. Furthermore, symmetric equilibration through fumarate hydratase (FH) scrambles the carbons, a phenomenon that can be uniquely detected via positional isotopomer analysis to identify FH-deficient carcinomas[3][4].
Metabolic fate of 1,4-13C2-Aspartate mapping transamination, equilibration, and decarboxylation.
Causality-Driven Experimental Protocol
To generate reliable in vivo flux data, the physical handling of the animal and the tissue must prevent artifactual metabolic shifts. The following protocol is designed as a self-validating system for murine models.
Phase I: Animal Preparation & Infusion
-
Pre-Infusion Fasting: Fast mice for 4–6 hours prior to the experiment.
-
Causality: This normalizes basal insulin and glucagon levels, ensuring that observed metabolic fluxes are driven by tissue-specific demand rather than acute dietary variances.
-
-
Surgical Catheterization: Implant a jugular vein catheter 3 days prior to the experiment.
-
Causality: Tail-vein restraint induces severe catecholamine release (stress response), which artificially spikes glycolysis and alters TCA cycle dynamics. A pre-implanted catheter allows for stress-free infusion in freely moving animals.
-
-
Primed-Continuous Infusion: Administer a bolus of 1,4-13C2-aspartate (e.g., 0.5 mg/g body weight) followed immediately by a continuous infusion (e.g., 0.01 mg/g/min) for 120 minutes.
-
Causality: A simple bolus creates transient, non-linear isotopic spikes, making steady-state MFA mathematically impossible. The primed-continuous method rapidly achieves and maintains isotopic steady-state in the plasma.
-
Phase II: Tissue Harvesting (Quenching)
-
Rapid Euthanasia & Excision: Euthanize the animal via cervical dislocation and excise the target tissue (e.g., tumor, liver, brain) within <5 seconds.
-
Freeze-Clamping: Immediately compress the tissue between Wollenberger tongs pre-cooled in liquid nitrogen.
-
Causality: Metabolites like oxaloacetate and malate have intracellular half-lives of mere seconds. Post-mortem hypoxia rapidly reverses succinate dehydrogenase (SDH) activity, creating artificial succinate accumulation[5]. Instantaneous cryogenic quenching halts all enzymatic activity, preserving the true in vivo metabolic snapshot.
-
Phase III: LC-MS/MS Analytical Workflow
-
Metabolite Extraction: Pulverize the frozen tissue and extract using cold 80% methanol (-80°C) containing U-13C,15N-labeled internal standards.
-
Centrifugation: Spin at 15,000 x g for 15 minutes at 4°C to precipitate proteins.
-
Chromatographic Separation: Inject the supernatant onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column.
-
Causality: Aspartate and TCA cycle intermediates are highly polar. Standard C18 reverse-phase columns fail to retain these metabolites, leading to ion suppression in the void volume. HILIC ensures proper retention and peak resolution.
-
-
Mass Spectrometry: Analyze via a Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode, targeting specific precursor-to-product ion transitions for positional isotopomers[3].
End-to-end experimental workflow for in vivo 13C-aspartate metabolic tracing.
Data Presentation & Interpretation
The mass shift of downstream metabolites dictates the biological interpretation of the flux. Below is the interpretive matrix for data acquired after 1,4-13C2-aspartate infusion.
| Metabolite | Expected Dominant Isotopologue | Mass Shift | Biological / Mechanistic Interpretation |
| Aspartate | M+2 | +2.0067 Da | Unmetabolized tracer pool; indicates successful tissue uptake. |
| Oxaloacetate | M+2 | +2.0067 Da | Direct transamination via GOT1/GOT2. |
| Malate | M+2 | +2.0067 Da | Direct reduction of OAA via Malate Dehydrogenase (MDH1/2). |
| Fumarate | M+2 | +2.0067 Da | Reversible equilibration of malate via Fumarate Hydratase (FH). |
| Malate | M+1 | +1.0034 Da | Indicates the M+2 carbon skeleton has completed one full turn of the oxidative TCA cycle, losing one 13C as 13CO2. |
| UMP / CMP | M+2 | +2.0067 Da | Incorporation of the intact aspartate carbon backbone into the pyrimidine ring via CAD enzyme complex. |
Self-Validating Quality Controls
To ensure the integrity and trustworthiness of the data, this protocol relies on a tripartite self-validating system:
-
Plasma Steady-State Verification: Blood samples (10 µL) must be drawn at 30, 60, 90, and 120 minutes during the infusion. The fractional enrichment (FE) of 1,4-13C2-aspartate in the plasma must show a variance of <5% across the final three timepoints. If variance exceeds this, the assumption of isotopic steady-state is violated, and downstream MFA modeling will be mathematically invalid.
-
Matrix Effect Normalization: Biological tissues cause varying degrees of MS ion suppression. By spiking a known concentration of U-13C,15N-Aspartate into the extraction buffer before tissue homogenization, researchers can calculate the absolute recovery rate. A recovery rate of <70% indicates poor extraction efficiency or severe ion suppression, requiring sample dilution.
-
Positional Isotopomer Validation: Because 1,4-13C2-aspartate can lose carbons via specific enzymatic reactions, the appearance of M+1 aspartate in the tissue (via reversible TCA cycling) must be cross-referenced against M+1 malate. Advanced LC-MS/MS techniques can isolate specific fragments to confirm whether the remaining 13C is at the C1 or C4 position, validating the exact enzymatic route[3][4].
References
-
Cai, et al. "Comprehensive isotopomer analysis of glutamate and aspartate in small tissue samples." bioRxiv. URL:[Link]
-
Garcia-Bermudez, et al. "Aspartate is an endogenous metabolic limitation for tumour growth." Nature. URL:[Link]
-
Hart, et al. "Mitochondrial redox adaptations enable alternative aspartate synthesis in SDH-deficient cells." eLife. URL:[Link]
Sources
Application Note: LC-MS/MS Method Development for 2-Amino(1,4-¹³C₂)butanedioic Acid
Executive Summary & Mechanistic Rationale
The absolute quantification of highly polar, low-molecular-weight metabolites remains a persistent challenge in modern bioanalysis. 2-Amino(1,4-¹³C₂)butanedioic acid (commonly known as 1,4-¹³C₂-L-aspartic acid) is a critical stable-isotope-labeled internal standard and metabolic tracer. Because aspartic acid is a dicarboxylic amino acid with high hydrophilicity, traditional reversed-phase liquid chromatography (RPLC) fails to provide adequate retention without the use of derivatization agents or ion-pairing reagents, both of which can cause severe ion suppression and mass spectrometer source contamination[1].
To bypass these limitations, this guide establishes a self-validating Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to tandem mass spectrometry (LC-MS/MS) protocol. By leveraging the specific partitioning mechanics of HILIC and the precise mass shifts of the ¹³C₂ label, this method delivers a robust, derivatization-free approach for quantifying aspartic acid in complex biological matrices[2].
Experimental Causality and System Design
The Causality of HILIC Separation
Instead of relying on hydrophobic interactions, HILIC utilizes a polar stationary phase (e.g., zwitterionic sulfobetaine or amide) that immobilizes a water-enriched liquid layer on its surface. Aspartic acid partitions between the organic-rich bulk mobile phase and this stagnant aqueous layer.
-
The "Solvent Mismatch" Pitfall: A common failure in HILIC method development is injecting samples dissolved in high aqueous volumes (like raw plasma). This instantly disrupts the stationary water layer, causing severe peak fronting or splitting.
-
The Solution: By precipitating proteins with 3 to 4 volumes of acetonitrile (ACN), the final sample extract becomes ≥75% organic. This perfectly matches the initial HILIC mobile phase conditions, preserving the integrity of the water layer and ensuring sharp, symmetrical peaks[3].
Buffer Selection and Ionization Dynamics
Ammonium formate (10 mM) adjusted to pH 3.0 is selected as the aqueous mobile phase additive.
-
Why pH 3.0? Aspartic acid has a pI of ~2.77. At pH 3.0, its alpha-carboxyl group is partially deprotonated, while the side-chain carboxyl remains mostly protonated, and the amine is fully protonated. This maintains the analyte in a zwitterionic state that interacts strongly with the HILIC stationary phase via electrostatic forces, while still readily accepting a proton in the positive Electrospray Ionization (ESI+) source to form the [M+H]+ ion[4].
Fig 1. Optimized sample preparation workflow ensuring solvent compatibility with HILIC mechanisms.
Self-Validating Protocol: Step-by-Step Methodology
A robust method must be self-validating. This protocol incorporates built-in diagnostic checks to immediately flag extraction failures or matrix suppression.
Sample Preparation
-
Spike: Aliquot 50 µL of biological sample (e.g., plasma or cell culture media) into a microcentrifuge tube. Spike with 10 µL of 2-amino(1,4-¹³C₂)butanedioic acid working internal standard (IS) solution (10 µM).
-
Precipitate: Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid. Self-Validation Check: The 3:1 organic-to-aqueous ratio is strictly maintained to ensure HILIC compatibility.
-
Vortex & Centrifuge: Vortex for 30 seconds. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial equipped with a glass insert.
Liquid Chromatography Parameters
Separation is achieved using a Zwitterionic HILIC column (e.g., 2.1 × 100 mm, 3 µm) to provide superior retention for the highly polar carboxyl and amine groups[2].
Table 1: Optimized HILIC Gradient Conditions
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Aq) | % Mobile Phase B (Org) |
| 0.0 | 0.40 | 15 | 85 |
| 1.0 | 0.40 | 15 | 85 |
| 5.0 | 0.40 | 50 | 50 |
| 6.0 | 0.40 | 50 | 50 |
| 6.1 | 0.40 | 15 | 85 |
| 10.0 | 0.40 | 15 | 85 |
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
Mass Spectrometry (MRM) Parameters
Detection is performed on a Triple Quadrupole Mass Spectrometer operating in ESI+ mode. For endogenous aspartic acid, the precursor [M+H]+ is m/z 134.1. For 2-amino(1,4-¹³C₂)butanedioic acid, the two ¹³C isotopes at the C1 and C4 carboxyl positions shift the precursor to m/z 136.1[5].
Fig 2. Proposed MRM fragmentation pathway for 2-amino(1,4-13C2)butanedioic acid in positive ion mode.
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor m/z | Product m/z | Dwell (ms) | Collision Energy (eV) | Purpose |
| ¹³C₂-Aspartic Acid | 136.1 | 75.0 | 50 | 15 | IS Quantifier |
| ¹³C₂-Aspartic Acid | 136.1 | 89.0 | 50 | 25 | IS Qualifier |
| Unlabeled Aspartic Acid | 134.1 | 74.0 | 50 | 15 | Analyte Quantifier |
| Unlabeled Aspartic Acid | 134.1 | 88.0 | 50 | 25 | Analyte Qualifier |
System Suitability and Data Interpretation
To ensure scientific integrity, the method relies on three self-validating criteria during data acquisition:
-
Isotopic Cross-Talk Evaluation: Because the natural abundance of the M+2 isotope of endogenous aspartic acid is approximately 0.4%, extremely high physiological concentrations of aspartic acid could theoretically bleed into the ¹³C₂-IS channel. The system validates itself by injecting an Upper Limit of Quantification (ULOQ) standard without IS; if the signal in the 136.1 → 75.0 channel exceeds 5% of the nominal IS area, the sample must be diluted.
-
Internal Standard Tracking: The absolute peak area of 2-amino(1,4-¹³C₂)butanedioic acid must remain within ±15% across all biological samples. A sudden drop indicates severe matrix suppression (e.g., co-eluting phospholipids) or a failure in the protein precipitation step.
-
Retention Time Stability: HILIC is highly sensitive to column equilibration. The retention time of the ¹³C₂-IS must not drift by more than ±0.1 minutes from the System Suitability Test (SST) injection.
Table 3: Representative Validation Metrics for Aspartic Acid
| Parameter | Metric / Acceptance Criteria |
| Linear Dynamic Range | 0.5 µM – 500 µM ( R2>0.995 ) |
| Limit of Detection (LOD) | 10 nM (S/N > 5:1) |
| Intra-day Precision (CV%) | < 4.5% at Low, Mid, and High QC levels |
| Matrix Effect (IS Normalized) | 95% – 105% (Demonstrating effective suppression correction) |
By aligning the sample preparation chemistry with the HILIC retention mechanism and utilizing 2-amino(1,4-¹³C₂)butanedioic acid to normalize ionization variability, this protocol guarantees high-fidelity quantitative data for drug development and metabolomic profiling.
References
-
[4] A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. PMC - National Institutes of Health (NIH). Available at:[Link]
-
[2] Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent Technologies. Available at:[Link]
-
[3] Direct analysis of amino acids by HILIC–ESI-MS. HPLC.eu. Available at:[Link]
-
[1] Quantitative Analysis of Underivatized Glutamine, Glutamic Acid, Asparagine, and Aspartic Acid in Cell Media using LC/MS/MS. Agilent Technologies. Available at:[Link]
Sources
- 1. chem-agilent.com [chem-agilent.com]
- 2. agilent.com [agilent.com]
- 3. hplc.eu [hplc.eu]
- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Isotopic Tracer Studies of Amino Acid Metabolism Using 2-Amino(1,4-¹³C₂)butanedioic Acid
Executive Summary & Rationale
2-Amino(1,4-¹³C₂)butanedioic acid, commonly known as L-aspartic acid-1,4-¹³C₂, is a highly specific stable isotope tracer utilized to dissect complex metabolic networks. Because aspartate sits at the intersection of the tricarboxylic acid (TCA) cycle, the malate-aspartate shuttle, and nucleotide biosynthesis, tracing its carbon skeleton provides high-resolution data on cellular metabolic states.
Unlike uniformly labeled tracers (U-¹³C₄), which can obscure specific enzymatic steps due to carbon scrambling, the 1,4-¹³C₂ isotopologue strategically labels the two terminal carboxyl carbons. This positional labeling is critical for distinguishing between oxidative and reductive metabolic fluxes, making it an indispensable tool for researchers studying cancer metabolism, hypoxia, and mitochondrial dysfunction ()[1].
Mechanistic Grounding: The Causality of Positional Labeling
The selection of 1,4-¹³C₂-aspartate over other tracers is driven by the specific biochemical fate of its carboxyl carbons:
-
Oxidative TCA Flux: The C1 and C4 carbons of aspartate correspond directly to the C1 and C4 carbons of oxaloacetate (OAA) upon transamination by GOT1/2. If OAA is routed through the oxidative TCA cycle via citrate synthase, the C1 carbon is lost as CO₂ via isocitrate dehydrogenase, and the C4 carbon is lost via α-ketoglutarate dehydrogenase. This results in M+0 succinate on the first turn.
-
Reductive TCA Flux: Conversely, if OAA is reduced to malate and fumarate (e.g., via fumarate reductase activity in anaerobic conditions or SDH-deficient cells), both heavy carbons are retained, yielding a distinct M+2 mass shift ()[2].
-
Pyrimidine Biosynthesis: During de novo pyrimidine synthesis, the C1 carboxyl carbon is lost as CO₂ during the conversion of orotidine 5'-monophosphate (OMP) to uridine monophosphate (UMP). The C4 carbon is retained in the pyrimidine ring, resulting in an M+1 shift.
Caption: Metabolic tracing of 1,4-13C2-Aspartate through the TCA cycle and pyrimidine synthesis.
Experimental Design: A Self-Validating System
To ensure scientific integrity, isotopic tracer studies must be designed as self-validating systems.
-
Analytical Modality: While Nuclear Magnetic Resonance (NMR) can identify positional isotopomers, it lacks the sensitivity required for small biological samples. Modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods can now report all 16 aspartate isotopomers using less than 1% of the sample volume required for NMR ()[3].
-
Quenching Causality: Intracellular metabolite pools turn over in seconds. Rapid quenching using -80°C methanol immediately halts enzymatic activity and precipitates proteins, preventing artifactual changes in the mass isotopomer distribution (MID) ()[4].
Caption: Step-by-step experimental workflow for LC-MS/MS based isotopic tracer studies.
Step-by-Step Methodology
Phase 1: Cell Culture & Isotope Pulsing
-
Media Preparation: Prepare custom DMEM lacking unlabeled aspartate. Supplement with 10% dialyzed FBS to remove background amino acids.
-
Tracer Addition: Add 2-amino(1,4-¹³C₂)butanedioic acid to a final concentration of 1–4 mM (depending on the physiological baseline of the target cell line).
-
Label Check (Quality Control): Run a 2 µL aliquot of the formulated media via LC-MS/MS to verify that the isotopic purity of the tracer is >99% M+2 before applying it to the cells[1].
-
Pulsing: Wash adherent cells twice with warm PBS. Apply the tracer media and incubate. Crucial: Harvest at multiple time points (e.g., 1h, 4h, 24h) to differentiate between kinetic flux (early time points) and isotopic steady-state (late time points).
Phase 2: Rapid Quenching & Metabolite Extraction
-
Quenching: Place the culture plate directly on a bed of dry ice. Rapidly aspirate the media and immediately add 1.0 mL of pre-chilled (-80°C) 80% Methanol / 20% LC-MS grade water[4].
-
Extraction: Incubate the plate at -80°C for 15 minutes to ensure complete protein precipitation.
-
Harvesting: Scrape the cells into the methanol solution and transfer the suspension to a pre-chilled microcentrifuge tube.
-
Clarification: Centrifuge at 16,000 × g for 10 minutes at 4°C. Transfer the metabolite-rich supernatant to a new tube.
-
Concentration: Dry the supernatant completely under a vacuum centrifuge (SpeedVac). Store the dried pellet at -80°C until analysis.
Phase 3: HILIC-LC-MS/MS Acquisition
-
Resuspension: Reconstitute the dried metabolites in 50 µL of 50% Acetonitrile / 50% LC-MS grade water.
-
Chromatography: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Causality: HILIC provides superior retention and peak shape for highly polar metabolites like aspartate and TCA intermediates compared to standard C18 reverse-phase columns.
-
Mass Spectrometry: Operate a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) in negative ion mode. Acquire data in full scan mode to capture all isotopologue peaks (M+0 to M+n) simultaneously[4].
Data Interpretation & Quantitative Analysis
Raw LC-MS/MS data must be corrected for natural isotope abundance (e.g., naturally occurring ¹³C is ~1.1%). Once corrected, the Mass Isotopomer Distribution (MID) reveals the active metabolic pathways.
Expected Mass Isotopomer Distributions (MID)
| Metabolite | Pathway / Condition | Dominant Isotopologue | Biological Implication |
| Oxaloacetate | Direct Transamination | M+2 | Direct conversion from 1,4-¹³C₂-Aspartate via GOT1/2. |
| Malate | Reductive TCA Flux | M+2 | Indicates active malate dehydrogenase (MDH) reducing OAA. |
| Succinate | SDH Reversal / Anaerobiosis | M+2 | Fumarate reductase activity; common in hypoxia or SDH mutations. |
| Citrate | Oxidative TCA Flux | M+0 or M+1 | Loss of C1/C4 as CO₂ during oxidative decarboxylation steps. |
| Pyrimidines | De Novo Synthesis | M+1 | Incorporation of aspartate into the pyrimidine ring (loss of C1 as CO₂). |
References
-
Cai et al. (2023). Comprehensive isotopomer analysis of glutamate and aspartate in small tissue samples. Cell Reports.[Link]
-
Hart et al. (2023). Mitochondrial redox adaptations enable alternative aspartate synthesis in SDH-deficient cells. eLife.[Link]
-
Watanabe et al. (2011). Fumarate Reductase Activity Maintains an Energized Membrane in Anaerobic Mycobacterium tuberculosis. PLoS Pathogens.[Link]
Sources
improving isotopic enrichment of 2-amino(1,4-13C2)butanedioic acid in vivo
Technical Support Center: Troubleshooting In Vivo Isotopic Enrichment of 2-amino(1,4-¹³C₂)butanedioic acid
Overview Welcome to the In Vivo Isotope Tracing Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing the delivery and detection of 2-amino(1,4-¹³C₂)butanedioic acid (commonly referred to as [1,4-¹³C₂]aspartate). This specific tracer is a powerful tool for interrogating tricarboxylic acid (TCA) cycle directionality, particularly for distinguishing canonical oxidative metabolism from reductive carboxylation in models of hypoxia or succinate dehydrogenase (SDH) deficiency[1]. However, its unique biochemical properties—namely poor membrane permeability and rapid systemic clearance—require precise experimental design to achieve meaningful fractional enrichment in vivo.
Mechanistic Pathway & Rationale
To properly troubleshoot your experiments, you must first understand the metabolic routing of the tracer. When [1,4-¹³C₂]aspartate enters the cell, it is transaminated by GOT1/GOT2 to form [1,4-¹³C₂]oxaloacetate (OAA).
-
Oxidative TCA Cycle (Label Loss): If the cell relies on canonical oxidative metabolism,[1,4-¹³C₂]OAA condenses with acetyl-CoA to form citrate. During subsequent turns of the cycle, the ¹³C labels at the C1 and C4 positions are decarboxylated and exhaled as ¹³CO₂ by isocitrate dehydrogenase and α-ketoglutarate dehydrogenase. The resulting succinate is entirely unlabeled (M+0)[2].
-
Reductive TCA Cycle (Label Retention): In environments driving reverse TCA flux (e.g., SDH-deficient tumors or anaerobic infections),[1,4-¹³C₂]OAA is reduced to [1,4-¹³C₂]malate, then [1,4-¹³C₂]fumarate, and finally[1,4-¹³C₂]succinate. The detection of M+2 succinate serves as a direct, self-validating readout of reductive metabolism[2].
Metabolic routing of[1,4-¹³C₂]aspartate through oxidative (label loss) vs. reductive TCA cycle.
Troubleshooting & FAQs
Q1: I am administering [1,4-¹³C₂]aspartate via intraperitoneal (IP) bolus, but the fractional enrichment in my target tissue is <5%. How can I improve this? A1: Aspartate has notoriously poor membrane permeability and undergoes rapid systemic clearance. Bolus injections create a transient spike in plasma enrichment that is cleared by hepatic metabolism before steady-state tissue equilibration can occur[3]. Solution: Transition to a primed-continuous intravenous (IV) infusion via jugular vein catheterization. Continuous infusion maintains a steady-state precursor pool. Additionally, verify that your target tissue expresses excitatory amino acid transporters (e.g., SLC1A3); without these, the tracer cannot cross the plasma membrane[1].
Q2: My plasma enrichment is high, but the intracellular ¹³C label is mostly found in oxaloacetate and malate, with very little in succinate. Is my tracer defective? A2: No, your tracer is functioning perfectly. This labeling pattern indicates your biological system is utilizing the canonical oxidative TCA cycle. As explained in the mechanistic pathway above, the C1 and C4 labels of OAA are lost as ¹³CO₂ during oxidative flux[2]. To see M+2 succinate, the cells must engage in reductive metabolism[4]. This is a self-validating system: the presence of M+2 malate confirms successful intracellular delivery and transamination, while the absence of M+2 succinate confirms forward TCA directionality.
Q3: Can I use oral gavage instead of IV infusion to deliver this tracer? A3: It is highly discouraged. While oral gavage is effective for highly permeable and abundant tracers like[U-¹³C]glucose[5], enteral administration of aspartate subjects it to extensive first-pass metabolism. The gut microbiome and intestinal epithelium will rapidly transaminate the tracer, stripping the ¹³C label before it ever reaches systemic circulation.
Standardized Experimental Protocol: Primed-Continuous IV Infusion
To ensure high-fidelity data, follow this field-validated protocol for murine models:
-
Pre-Experiment Fasting: Fast the subjects for 3–6 hours prior to the experiment. This depletes endogenous unlabeled amino acid and glycogen pools, significantly reducing isotopic dilution of your tracer[3].
-
Surgical Catheterization: Implant a jugular vein catheter to allow for stress-free, continuous IV delivery. Allow 3–5 days for surgical recovery to ensure baseline metabolic homeostasis.
-
Tracer Preparation (Critical Step): Dissolve 2-amino(1,4-¹³C₂)butanedioic acid (99 atom % ¹³C) in sterile 0.9% NaCl. Causality Note: Aspartic acid is highly acidic. You must titrate the solution to pH 7.4 using dilute NaOH. Infusing unbuffered aspartic acid will induce metabolic acidosis and localized necrosis, instantly artifacting your metabolic data.
-
Infusion Strategy:
-
Prime: Administer a rapid bolus (e.g., 0.1 mg/g body weight) over 1 minute to instantly spike plasma enrichment.
-
Continuous: Immediately follow with a continuous infusion (e.g., 0.015 mg/g/min) using a syringe pump for 120–150 minutes to achieve and maintain isotopic steady state.
-
-
Rapid Quenching: Euthanize the animal and rapidly (<5 seconds) excise the target tissue. Immediately freeze the tissue using a Wollenberger clamp pre-cooled in liquid nitrogen. Causality Note: TCA cycle intermediates turn over in seconds. Standard dissection allows post-mortem ischemia to alter metabolite pools; instant freezing halts enzymatic flux, preserving the true in vivo state.
Quantitative Data: Tracer Delivery Route Comparison
Selecting the correct delivery method is paramount for amino acid tracers. Below is a quantitative comparison of expected outcomes based on delivery route.
| Delivery Route | Time to Peak Plasma Enrichment | Expected Plasma Steady-State Enrichment | First-Pass Metabolism Risk | Recommended Application |
| Oral Gavage | 15–30 min | < 5% (Fails to maintain) | High (Gut/Liver transamination) | Not recommended for aspartate[5] |
| IP Bolus | 10–20 min | 10–20% (Transient) | Moderate (Hepatic portal clearance) | Qualitative pilot studies[3] |
| Primed IV Infusion | 1–5 min | 40–60% (>2 hours) | Low (Direct systemic entry) | Gold standard for flux analysis |
References
- Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models Source: PMC / NIH URL
- Oral Gavage Delivery of Stable Isotope Tracer for in Vivo Metabolomics Source: UKnowledge URL
- Mitochondrial redox adaptations enable alternative aspartate synthesis in SDH-deficient cells Source: eLife URL
- Fumarate Reductase Activity Maintains an Energized Membrane in Anaerobic Mycobacterium tuberculosis Source: PLoS Pathogens URL
- Succinate Dehydrogenase is the Regulator of Respiration in Mycobacterium tuberculosis Source: PLOS URL
Sources
- 1. elifesciences.org [elifesciences.org]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
Technical Support Center: Resolving NMR Spectral Overlap for 2-Amino(1,4-13C2)butanedioic Acid
Welcome to the Technical Support Center for isotopic NMR applications. 2-Amino(1,4-13C2)butanedioic acid—commonly known as L-aspartic acid labeled exclusively at the C1 ( α -carboxyl) and C4 ( γ -carboxyl) positions—is a critical tracer for metabolomic profiling and biomolecular NMR. A frequent analytical hurdle is the spectral overlap of the C1 and C4 quaternary carbon signals in the 170–180 ppm region of 1D 13C NMR spectra. This guide provides field-proven, mechanistically grounded troubleshooting strategies to resolve these overlaps.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why do the C1 and C4 signals of 1,4-13C2-aspartic acid overlap, and why can't I use standard 13C-13C correlation experiments to resolve them? A: Both C1 and C4 are carboxyl carbons in similar electronic environments, natively resonating in the narrow 170–180 ppm window. Because the isotopic labeling is restricted to positions 1 and 4, they are separated by two unlabeled, natural-abundance carbons (C2 and C3). This structural isolation means there is no direct one-bond carbon-carbon coupling ( 1JCC ), rendering standard 13C−13C correlation experiments like INADEQUATE completely ineffective. Resolution must instead rely on altering the chemical environment via pH titration or exploiting long-range proton-carbon couplings[1].
Q2: How does pH manipulation resolve the overlap, and what is the physical causality? A: The carboxyl groups of aspartic acid have distinct acid dissociation constants: the α -carboxyl (C1) has a pKa of ~1.88, while the side-chain γ -carboxyl (C4) has a pKa of ~3.65. The protonation state directly governs the electron shielding of the carbon nucleus. A protonated carboxyl carbon exhibits an upfield chemical shift relative to its deprotonated (anionic) counterpart[2]. By adjusting the sample pH to an intermediate value (e.g., pH 2.8), C1 becomes predominantly deprotonated (shifting downfield) while C4 remains predominantly protonated (shifting upfield). This differential shielding effectively breaks the spectral degeneracy[2].
Q3: If my sample is a complex mixture where pH cannot be altered, which 2D NMR technique should I use? A: The 1H−13C Heteronuclear Multiple Bond Correlation (HMBC) experiment is the optimal choice. Since C1 and C4 are quaternary, they lack directly attached protons, making HSQC useless. However, HMBC detects long-range couplings ( 2JCH and 3JCH ). C1 correlates strongly with the α -proton (H2), while C4 correlates with the β -protons (H3). Because H2 (~3.9 ppm) and H3 (~2.8 ppm) are widely separated in the 1H dimension, the HMBC spectrum will cleanly resolve the C1 and C4 signals along the F1 (proton) axis, even if they are perfectly overlapped in the F2 (carbon) axis.
Part 2: Quantitative Data & Expected Parameters
Table 1: pH-Dependent Chemical Shift Trends for Aspartic Acid Carboxyl Carbons (Summarizing the causality of pH titration on chemical shifts)
| Parameter | α -Carboxyl (C1) | γ -Carboxyl (C4) |
| Intrinsic pKa | ~ 1.88 | ~ 3.65 |
| Predominant State at pH 1.0 | Protonated (COOH) | Protonated (COOH) |
| Predominant State at pH 2.8 | Deprotonated ( COO− ) | Protonated (COOH) |
| Predominant State at pH 5.0+ | Deprotonated ( COO− ) | Deprotonated ( COO− ) |
| Expected Shift ( Δδ ) upon Deprotonation | +2 to +4 ppm (Downfield) | +2 to +4 ppm (Downfield) |
Table 2: HMBC Correlation Matrix for 1,4-13C2-Aspartic Acid (Mapping the expected long-range couplings used for 2D resolution)
| 13C Nucleus | Correlated 1H Nucleus | Coupling Type | Expected 1H Shift (pH 7) |
| C1 (175-177 ppm) | H2 ( α -proton) | 2JCH | ~ 3.89 ppm |
| C4 (178-180 ppm) | H3 ( β -protons) | 2JCH | ~ 2.80 ppm (AB system) |
| C4 (178-180 ppm) | H2 ( α -proton) | 3JCH | ~ 3.89 ppm (Weaker) |
Part 3: Experimental Protocols
Protocol A: pH-Titration 13C NMR Workflow
Objective: Induce differential chemical shifts via selective protonation to resolve 1D overlap.
-
Sample Preparation: Dissolve 1,4-13C2-aspartic acid in D2O (or H2O/D2O 90:10) to a concentration of 10-50 mM. Add 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference[1].
-
Initial Measurement: Record a baseline 1D 13C NMR spectrum at the native pH.
-
Titration Step: Using dilute DCl or NaOD, carefully adjust the pH to 2.8.
-
Self-Validation Check: Measure the pH directly in the NMR tube using a micro-pH electrode both before and after the NMR experiment to ensure no drift occurred during acquisition.
-
-
Acquisition: Run a 1D 13C NMR with proton decoupling (e.g., WALTZ-16). Ensure the relaxation delay (D1) is sufficiently long ( ≥ 5 seconds) since quaternary carbons have inherently long T1 relaxation times.
-
Analysis: Compare the spectra. The C1 peak will have shifted downfield relative to C4 due to its lower pKa , fully resolving the overlap.
Protocol B: 1H−13C HMBC Acquisition
Objective: Resolve overlapping carbon signals via the proton dimension without altering the sample state.
-
Sample Preparation: Prepare the sample in D2O at pH 7.0 to ensure sharp proton lines and consistent J -couplings.
-
Parameter Setup: Set up a 2D 1H−13C HMBC experiment. Optimize the long-range coupling delay for nJCH=8 Hz (typically ~62.5 ms), which is optimal for amino acid carboxyl-to-aliphatic proton correlations.
-
Spectral Width: Ensure the 13C spectral width covers 170–185 ppm and the 1H width covers 2.0–4.5 ppm.
-
Acquisition: Acquire with sufficient t1 increments (e.g., 256 or 512) to ensure high resolution in the indirect carbon dimension.
-
Processing: Apply a sine-bell squared window function in both dimensions. The resulting 2D contour plot will display C1 and C4 at different F1 coordinates due to their distinct proton coupling partners.
Part 4: Workflows & Visualizations
Decision tree for resolving C1/C4 spectral overlap in 1,4-13C2-aspartic acid samples.
HMBC magnetization transfer pathways resolving C1 and C4 via distinct proton couplings.
References
-
Direct Measurement of the Aspartic Acid 26 pKa for Reduced Escherichia coli Thioredoxin by 13C NMR Source: Biochemistry (ACS Publications) URL:[Link]
-
pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids Source: Biological Magnetic Resonance Data Bank (BMRB) URL:[Link]
Sources
Technical Support Center: LC-MS/MS Troubleshooting for 2-amino(1,4-13C2)butanedioic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to achieve reproducible, high-sensitivity mass spectrometry (MS) signals for low-molecular-weight polar metabolites.
2-amino(1,4-13C2)butanedioic acid (isotopically labeled 13C2-Aspartic acid) presents a unique triad of analytical challenges: it is highly polar, possesses a low monoisotopic mass (135.04 Da), and exhibits zwitterionic behavior across a wide pH range. This guide is structurally designed to bypass rudimentary advice and directly address the physicochemical causality behind your signal loss, providing self-validating protocols to restore assay integrity.
Diagnostic Troubleshooting Workflow
Before adjusting arbitrary instrument parameters, follow this logical decision tree to isolate the root cause of your signal attenuation.
Logical troubleshooting workflow for resolving low MS signal of 13C2-Aspartic Acid.
Troubleshooting Guides & FAQs
Q1: My 13C2-Aspartic acid peak is broad, elutes in the void volume, and has negligible MS signal. What is the fundamental cause? Causality & Mechanism: 13C2-Aspartic acid lacks the hydrophobicity required for partitioning on standard reversed-phase (C18) columns. Consequently, it elutes in the void volume ( t0 ) alongside unretained salts, proteins, and phospholipids. This co-elution causes catastrophic ion suppression in the electrospray ionization (ESI) source because the matrix components outcompete the analyte for charge on the droplet surface. Actionable Solution: Abandon C18 for this analyte. Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). In HILIC, the elution order is reversed; a water-enriched layer forms on the polar stationary phase, and analytes partition into it. Because water acts as the strongest eluting solvent in HILIC, you must start with highly organic mobile phases[1].
Q2: I switched to a HILIC column and achieved a retention factor ( k′ ) > 2, but my signal intensity is still unacceptably low. How do I optimize the ionization efficiency? Causality & Mechanism: Aspartic acid contains two carboxylic acid groups and one α -amino group. If your mobile phase pH leaves the molecule in a net-neutral zwitterionic state, gas-phase ion formation in ESI will be severely impaired. Furthermore, the inherent ionization efficiency of underivatized amino acids is notoriously low compared to larger, more hydrophobic molecules[2]. Actionable Solution:
-
Force a single charge state: For ESI+ mode (monitoring m/z 136.1), use a highly acidic mobile phase (e.g., 0.1% - 0.5% formic acid) to fully protonate the amine and neutralize the carboxylates.
-
Consider Derivatization: If underivatized sensitivity is insufficient, use derivatizing agents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to increase hydrophobicity and surface activity, which exponentially increases ESI efficiency[2].
Q3: I am observing a mass shift of -18 Da from my expected precursor ion. Is my standard degrading? Causality & Mechanism: You are observing in-source cyclization . In the high-energy environment of the mass spectrometer's ion source, thermal and electrical energy can drive the condensation of the side-chain carboxylic acid with the α -amino group, forming a cyclic succinimide-like intermediate with a subsequent loss of water ( H2O , 18.01 Da)[3]. This depletes your primary precursor ion and splits the signal. Actionable Solution: Systematically lower the source temperature (desolvation temperature) and the declustering potential/cone voltage. While higher temperatures aid in droplet desolvation, they also provide the activation energy for this cyclization artifact.
Q4: How can I definitively prove that matrix effects are suppressing my signal in biological samples? Causality & Mechanism: Matrix effects are invisible on a standard chromatogram but manifest as reduced sensitivity or poor reproducibility due to diverse ionization efficiencies of co-eluting endogenous analytes[4]. Actionable Solution: Implement a Post-Column Infusion (PCI) experiment (See Protocol 2). To mitigate confirmed matrix effects, utilize a stepwise dilution strategy[4] or implement Solid Phase Extraction (SPE).
Quantitative Data Summaries
To make an informed decision on how to rescue your assay, compare the analytical strategies below.
| Analytical Strategy | Primary Retention Mechanism | ESI Efficiency (Relative) | Susceptibility to Matrix Effects | Method Complexity & Throughput |
| Reversed-Phase (C18) | Hydrophobic partitioning | Very Low (Void elution) | Critical (Co-elutes with salts) | Low (Standard setup) |
| HILIC (Underivatized) | Hydrophilic partitioning | Moderate | Moderate (Resolved from salts) | Medium (Requires strict equilibration) |
| Mixed-Mode (e.g., WAX/C18) | Ion-exchange + Hydrophobic | Moderate to High | Low | Medium (Complex mobile phases) |
| Pre-column Derivatization | Hydrophobic partitioning | Very High | Low (High mass shift) | High (Extensive sample prep) |
Experimental Protocols
Protocol 1: Self-Validating HILIC-MS/MS Method for Underivatized 13C2-Aspartic Acid
This protocol utilizes HILIC to establish retention. To ensure accuracy and minimize matrix effects, the protocol mandates sample dilution matching the initial mobile phase to prevent peak distortion, creating a self-validating recovery metric[1][5].
Step-by-Step Methodology:
-
Column Selection: Install a Zwitterionic HILIC (ZIC-HILIC) or Amide column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 20 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.
-
Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
-
Sample Preparation (Critical): Dilute your biological sample or standard extract at least 1:3 in Acetonitrile to ensure the injection solvent closely matches the starting gradient conditions. Failing to do this will cause the polar analyte to break through the column unretained[1].
-
Gradient Elution:
-
0.0 - 2.0 min: Hold at 90% B.
-
2.0 - 7.0 min: Linear ramp to 40% B (Water is the strong eluent in HILIC, so decreasing B elutes the analyte).
-
7.0 - 9.0 min: Hold at 40% B to wash the column.
-
9.1 - 15.0 min: Return to 90% B for strict column re-equilibration.
-
-
MS Detection (ESI+): Monitor the MRM transition for 13C2-Aspartic acid: m/z 136.1 → 88.0 (loss of H2O and CO in the collision cell).
Protocol 2: Post-Column Infusion for Matrix Effect Diagnosis
This protocol is a self-validating system used to visually map exact zones of ion suppression caused by biological matrices.
Step-by-Step Methodology:
-
Hardware Setup: Install a zero-dead-volume T-junction between the LC column outlet and the MS source inlet.
-
Infusion Setup: Connect a syringe pump to the third port of the T-junction. Load the syringe with a 1 µg/mL pure standard solution of 13C2-Aspartic acid in 50:50 Water:Acetonitrile.
-
Establish Baseline: Start the LC flow at your normal method conditions. Start the syringe pump at 10 µL/min. Monitor the m/z 136.1 → 88.0 transition. You should observe a high, flat, continuous baseline signal.
-
Matrix Injection: While the continuous infusion is running, inject a blank biological matrix extract (e.g., plasma crash supernatant) via the LC autosampler.
-
Data Interpretation: Observe the chromatogram. Any deviation (dip) in the steady-state baseline definitively isolates the exact retention time window where matrix components are suppressing the ESI signal. If the dip aligns with your analyte's retention time, you must alter the chromatography or improve sample cleanup.
References
- Thermo Fisher Scientific.Direct Quantification of Amino Acids in Human Plasma by LC-MS/MS.
- Benchchem.Technical Support Center: Troubleshooting In-Source Cyclization Artifacts in LC-MS/MS.
- PMC (National Institutes of Health).A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression.
- ResearchGate.A Systematic Approach Toward Comparing Electrospray Ionization Efficiencies of Derivatized and Non-Derivatized Amino Acids and Biogenic Amines.
- LCGC International.Hydrophilic Interaction Chromatography for the Characterization of Therapeutic Monoclonal Antibodies at Protein, Peptide, and Glycan Levels.
- Accesson.Dilution Strategy and a Mixed-Mode Liquid Chromatography-Tandem Mass Spectrometry Method.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. accesson.kr [accesson.kr]
- 5. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Part 1: Standard Operating Procedure (SOP) - Self-Validating Extraction Workflow
Technical Support Center: Optimizing 2-Amino(1,4-13C2)butanedioic Acid Extraction Protocols
Welcome to the Technical Support Center for isotope-labeled amino acid metabolomics. 2-Amino(1,4-13C2)butanedioic acid (commonly known as L-[1,4-13C2]aspartic acid) is a critical tracer used by researchers and drug development professionals for mapping tricarboxylic acid (TCA) cycle bifurcations, malate-aspartate shuttle dynamics, and anaplerotic pathways.
As a highly polar, dicarboxylic amino acid, its extraction demands rigorous control over pH, solvent polarity, and enzymatic quenching. Poor protocol design frequently leads to isotope scrambling, matrix-induced ion suppression, and poor recovery. This guide provides field-proven, self-validating methodologies to ensure absolute scientific integrity in your tracer experiments.
To establish a self-validating system, this protocol utilizes a 5:3:2 Methanol:Acetonitrile:Water (v/v/v) extraction buffer[1]. By introducing a heavy-labeled internal standard at the very first step of quenching, any subsequent loss of the [1,4-13C2]aspartate analyte—whether due to precipitation, degradation, or ion suppression—is proportionally mirrored by the internal standard. This internal validation ensures that the final quantified ratio remains absolute and trustworthy.
Step-by-Step Methodology:
-
Quenching & Lysis: Rapidly aspirate media from the biological sample (e.g., 10⁶ cells or 10 mg tissue) and immediately add 1.0 mL of pre-chilled (-20°C) 5:3:2 MeOH:ACN:H2O extraction buffer[1].
-
Causality: The extreme cold and high organic content instantly denature transaminases (e.g., GOT1/GOT2), preventing post-sampling isotopic scrambling between [1,4-13C2]aspartate and oxaloacetate[2].
-
-
Internal Standard Spiking: Add 10 µL of a distinct heavy isotope internal standard (e.g., [U-13C,15N]-aspartate) to the lysate[3].
-
Causality: Spiking before mechanical disruption accounts for any physical loss or matrix-induced ion suppression during downstream LC-MS/MS analysis.
-
-
Mechanical Disruption: Vortex vigorously for 30 minutes at 4°C[1].
-
Causality: Prolonged vortexing maximizes the partitioning of the polar aspartate into the aqueous-organic phase while driving hydrophobic lipids into the insoluble aggregate.
-
-
Phase Separation: Centrifuge the homogenate at 16,000 × g for 15 minutes at 4°C[4].
-
Collection & Drying: Transfer the supernatant (containing the [1,4-13C2]aspartate) to a fresh vial. Dry under a gentle stream of nitrogen or in a vacuum centrifuge[5].
-
Reconstitution: Reconstitute in 50 µL of LC-MS grade water or initial mobile phase for HILIC/MRM analysis[5].
Caption: Optimized 5:3:2 MeOH:ACN:H2O extraction workflow for[1,4-13C2]aspartic acid.
Part 2: Quantitative Data on Solvent Recovery
Selecting the correct solvent is paramount. Aspartic acid has a low isoelectric point (pI ~2.77) and contains two carboxyl groups, making its solubility highly dependent on the aqueous fraction of the extraction buffer.
| Extraction Solvent System | Temperature | Target Matrix | Aspartic Acid Recovery (%) | Application Notes |
| 5:3:2 MeOH:ACN:H2O | -20°C | Plasma / Whole Blood | >90% | Optimal balance of protein precipitation and polar solubility[1]. |
| 40% Aqueous Methanol | -25°C | Fungal/Yeast Cells | ~95.7% | Excellent for preventing metabolite leakage, but leaves some proteins in solution[6]. |
| 100% Cold Methanol | -80°C | Adherent Mammalian Cells | 75 - 85% | Good for general amino acids, but dicarboxylic acids may suffer slight losses[7]. |
| 8:1 ACN:H2O | 4°C | Brain Tissue | <70% | High organic content leads to co-precipitation of aspartate with tissue proteins[4]. |
Part 3: Troubleshooting & FAQs
Q1: My extraction yields for [1,4-13C2]aspartic acid are highly variable, while my neutral amino acids (like leucine) are consistent. What is causing this? Application Scientist Insight: This is a classic solubility and matrix-binding issue. Aspartic acid is a dicarboxylic acid. In pure organic solvents (like 100% cold methanol or pure acetonitrile), highly polar and charged metabolites can co-precipitate with the protein pellet during centrifugation[7]. Resolution: Ensure your extraction buffer contains at least 20-40% water (e.g., the 5:3:2 MeOH:ACN:H2O method)[1]. The aqueous component is strictly required to keep the negatively charged aspartate in the supernatant while the organic fraction denatures the proteins.
Q2: I am observing unexpected +1 or +3 mass isotopomer distributions (M+1, M+3) in my[1,4-13C2]aspartic acid samples. Is my tracer impure? Application Scientist Insight: While tracer impurity is possible, it is more likely that you are experiencing post-sampling enzymatic scrambling. Glutamic-oxaloacetic transaminase (GOT) facilitates the rapid, reversible exchange of amino groups between aspartate and alpha-ketoglutarate, producing oxaloacetate and glutamate[2]. If the cellular metabolism is not quenched instantaneously, GOT will continue to operate, shuffling the 13C labels into the TCA cycle and back, resulting in scrambled isotopomers[2]. Resolution: Your quenching process must be a self-validating "hard stop." Do not wash cells with warm PBS prior to extraction. Aspirate media and immediately apply the -20°C extraction solvent directly to the plate[7].
Q3: We are using a targeted LC-MS/MS MRM method, but the signal for [1,4-13C2]aspartic acid drops significantly in tissue samples compared to plasma. How do we fix this? Application Scientist Insight: You are encountering matrix-induced ion suppression. Brain and liver tissues are rich in phospholipids, which elute similarly to polar amino acids in certain reversed-phase or HILIC gradients, competing for charge in the electrospray ionization (ESI) source[8]. Resolution: Switch to a two-phase extraction method (such as a modified Bligh-Dyer using Chloroform:Methanol:Water)[8]. The[1,4-13C2]aspartate will partition exclusively into the upper aqueous layer, while the ion-suppressing phospholipids will partition into the lower organic (chloroform) layer. Alternatively, utilize a Solid-Phase Extraction (SPE) cleanup using a Mixed-Mode Cation Exchange (MCX) cartridge[9].
Q4: How do I correct for natural isotopic abundance when quantifying the 1,4-13C2 enrichment? Application Scientist Insight: Natural carbon contains ~1.1% 13C. Because aspartate has 4 carbon atoms, the natural M+1 and M+2 background can artificially inflate your[1,4-13C2]aspartate (M+2) measurements[10]. Resolution: You must apply a mathematical matrix correction to your raw LC-MS/MS peak areas. These algorithms subtract the theoretical natural abundance contributions from the M+0, M+1, and M+2 peaks, yielding the true fractional enrichment of your 1,4-13C2 tracer[10].
Sources
- 1. Characterization of rapid extraction protocols for high-throughput metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public.magnet.fsu.edu [public.magnet.fsu.edu]
- 3. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction Methods for Brain Biopsy NMR Metabolomics: Balancing Metabolite Stability and Protein Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma | MDPI [mdpi.com]
- 6. Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of extraction methods for untargeted metabolomic studies for future applications in zebrafish larvae infection models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guide to Amino Acid Metabolism Analysis Workflow and Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Troubleshooting Isotopic Scrambling of 1,4-¹³C₂-Aspartic Acid
Welcome to the Technical Support Center for metabolic tracing and structural biology. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals resolve the complex issue of isotopic scrambling when using 2-amino(1,4-¹³C₂)butanedioic acid (1,4-¹³C₂-Aspartic Acid).
Whether you are conducting Metabolic Flux Analysis (MFA) in mammalian cells or expressing recombinant proteins for NMR spectroscopy, controlling the metabolic fate of your tracer is critical for data integrity.
Frequently Asked Questions (FAQs)
Q1: Why does my 1,4-¹³C₂-Aspartate label appear in glutamate, threonine, and pyrimidines instead of staying confined to aspartate? Answer: 2-amino(1,4-¹³C₂)butanedioic acid is a highly active metabolic hub. Scrambling occurs via two primary vectors:
-
Transamination & The TCA Cycle: Aspartate aminotransferase (AST) rapidly converts aspartate to oxaloacetate (OAA). OAA enters the TCA cycle, where its carbons are transferred to α -ketoglutarate and subsequently transaminated to glutamate. This rapid exchange dilutes your tracer and scrambles the ¹³C label into the broader amino acid pool[1]. Furthermore, because the TCA cycle intermediate fumarate is symmetric, the C1 and C4 positions interchange, leading to partial loss or randomization of the ¹³C incorporation when tracing specific downstream metabolites like pyrimidines[2].
-
Biosynthetic Divergence: In E. coli expression systems, aspartate is the direct precursor for the aspartate family of amino acids. Aspartokinase and asparagine synthetase convert your tracer into labeled threonine, methionine, lysine, and asparagine, cluttering your NMR spectra with off-target signals[3].
Q2: How do I prevent this inter-metabolite scrambling during recombinant protein expression for NMR? Answer: To achieve scramble-free specific labeling, you must uncouple the tracer from the host's metabolic network. The most robust method is Cell-Free Protein Synthesis (CFPS) combined with Pyridoxal-5'-phosphate (PLP) inhibition. By adding a reducing agent like NaBH₄ to the cell extract, you irreversibly reduce the Schiff bases of PLP-dependent transaminases, completely halting AST activity[4]. Alternatively, chemical inhibitors like Aminooxyacetate (AOA) can be used to suppress endogenous transamination[5]. Supplementing the reaction with excess unlabeled competitor amino acids further suppresses residual biosynthetic scrambling[3].
Q3: In mammalian metabolic flux analysis (MFA), how can I isolate direct aspartate utilization from TCA cycle scrambling? Answer: You must inhibit the transamination bridge. Co-administering Aminooxyacetate (AOA), a potent AST inhibitor, prevents 1,4-¹³C₂-Aspartate from converting to OAA. This traps the tracer in the cytosolic aspartate pool, allowing you to cleanly trace its incorporation into N-carbamoyl-aspartate and downstream pyrimidines without confounding ¹³C contributions from the TCA cycle[1].
System Workflows & Logical Relationships
Caption: Metabolic pathways causing 1,4-¹³C₂-Aspartate scrambling and targeted inhibition points.
Quantitative Impact of Mitigation Strategies
The following table summarizes the quantitative efficacy of various mitigation strategies against 1,4-¹³C₂-Aspartate scrambling, based on established metabolic flux and NMR literature.
| Experimental System | Scrambling Pathway | Unmitigated Scrambling Level (%) | Mitigation Strategy | Post-Mitigation Scrambling (%) |
| Cell-Free Protein Synthesis | AST-mediated transamination | 40 - 60% (Loss to Glu/Asn) | 2 mM NaBH₄ reduction | < 5% |
| Recombinant E. coli | Biosynthetic pathways | 30 - 50% (Loss to Thr/Met/Lys) | Excess unlabeled amino acids (1 g/L) | < 10% |
| Mammalian Cell Culture | TCA Cycle / Fumarate Symmetry | 20 - 40% (Positional randomization) | 0.5 mM Aminooxyacetate (AOA) | < 5% (AST blocked) |
| Mammalian Cell Culture | Pyrimidine Synthesis | 15 - 25% (Underestimation of flux) | Kinetic tracing (< 10 min) | < 5% (Steady-state avoided) |
Troubleshooting Guides & Experimental Protocols
Protocol 1: Scramble-Free Cell-Free Protein Synthesis (CFPS) for NMR
This protocol utilizes NaBH₄ to irreversibly inactivate PLP-dependent transaminases in E. coli S30 extracts, ensuring your 1,4-¹³C₂-Aspartate tracer is incorporated exclusively into aspartic acid residues[4].
Step-by-Step Methodology:
-
Extract Preparation: Thaw standard E. coli S30 extract on ice.
-
PLP Inactivation: Add freshly prepared NaBH₄ to a final concentration of 2 mM. Incubate the extract on ice for 30 minutes. Causality note: NaBH₄ reduces the dynamic Schiff base between PLP and the enzyme's lysine residue to a stable secondary amine, permanently killing transaminase activity.
-
Dialysis: Dialyze the treated extract against standard S30 buffer (10 mM Tris-acetate, 14 mM magnesium acetate, 60 mM potassium acetate, pH 8.2) for 2 hours at 4°C to remove unreacted NaBH₄, which would otherwise interfere with translation.
-
Reaction Setup: Assemble the CFPS reaction. Add 1,4-¹³C₂-Aspartate (2 mM final) and a mixture of the remaining 19 unlabeled amino acids (1.5 mM each) to suppress any residual biosynthetic pathways[3].
-
Expression: Add the DNA template and energy mix, then incubate at 30°C for 4-6 hours.
Self-Validating Check: Run a parallel micro-scale CFPS reaction using ¹⁵N-Aspartate. Analyze the purified product via ¹H-¹⁵N HSQC NMR. If transamination is successfully inhibited, only Asp residues will show cross-peaks. The appearance of Glu or Asn cross-peaks indicates incomplete NaBH₄ reduction.
Caption: Self-validating workflow for scramble-free Cell-Free Protein Synthesis (CFPS).
Protocol 2: Metabolic Flux Quenching in Mammalian Cell Culture
When tracing aspartate's contribution to pyrimidine biosynthesis, AOA must be used to prevent the tracer from bleeding into the TCA cycle[1].
Step-by-Step Methodology:
-
Pre-incubation: Culture mammalian cells to 70% confluence. Replace media with fresh assay media containing 0.5 mM Aminooxyacetate (AOA) 1 hour prior to tracer addition.
-
Tracer Addition: Spike the media with 1,4-¹³C₂-Aspartate to achieve the desired labeling concentration (typically 1-2 mM).
-
Rapid Quench: At specific kinetic time points (e.g., 5, 10, 30 minutes), rapidly aspirate the media. Immediately add ice-cold 80:20 methanol:water (-80°C) to the dish. Causality note: Rapid quenching is mandatory because AST operates near equilibrium; even a 5-second delay at room temperature will cause massive isotopic scrambling.
-
Extraction: Scrape the cells in the quenching solvent, transfer to a pre-chilled microcentrifuge tube, and centrifuge at 17,000 x g for 15 minutes at 4°C. Collect the supernatant for LC-MS/MS analysis.
Self-Validating Check: Measure the M+2 to M+0 ratio of malate via LC-MS. If AOA has effectively blocked AST, the ¹³C enrichment in malate should drop by >90% compared to an untreated control, confirming that the TCA cycle is successfully isolated from the labeled aspartate pool.
References
-
Title: Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Source: PubMed Central (PMC) / NIH URL: [Link]
-
Title: Suppression of isotope scrambling in cell-free protein synthesis by broadband inhibition of PLP enymes for selective 15N-labelling and production of perdeuterated proteins in H2O. Source: PubMed / NIH URL: [Link]
-
Title: TCA cycle kinetics in the rat heart by analysis of 13C isotopomers using indirect 1H[13C] detection. Source: American Journal of Physiology URL: [Link]
-
Title: Glutaminase and poly(ADP-ribose) polymerase inhibitors suppress pyrimidine synthesis and VHL-deficient renal cancers. Source: Journal of Clinical Investigation (JCI) URL: [Link]
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. JCI - Glutaminase and poly(ADP-ribose) polymerase inhibitors suppress pyrimidine synthesis and VHL-deficient renal cancers [jci.org]
- 3. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of isotope scrambling in cell-free protein synthesis by broadband inhibition of PLP enymes for selective 15N-labelling and production of perdeuterated proteins in H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
2-amino(1,4-13C2)butanedioic acid vs uniformly labeled 13C aspartic acid
2-amino(1,4-¹³C₂)butanedioic acid vs. Uniformly Labeled ¹³C Aspartic Acid: A Comprehensive Guide for Metabolic Tracing and NMR
As a Senior Application Scientist, I frequently consult with research teams struggling to select the optimal stable isotope tracer for their metabolic flux or structural biology studies. Aspartic acid is a critical node in cellular metabolism—feeding into the tricarboxylic acid (TCA) cycle, the urea cycle, and nucleotide biosynthesis. However, the position of the isotopic label on the aspartate molecule fundamentally dictates the success of your analytical platform.
This guide provides an objective, mechanistic comparison between 2-amino(1,4-¹³C₂)butanedioic acid (selectively labeled 1,4-¹³C₂ aspartic acid) and uniformly labeled ¹³C aspartic acid (U-¹³C₄ aspartic acid). By understanding the quantum mechanical and physicochemical behaviors of these isotopes, you can design self-validating experiments that maximize sensitivity and data integrity.
Mechanistic Differences: The Physics Behind the Label
The choice between selective and uniform labeling is not merely a matter of cost; it is a decision governed by nuclear spin physics and mass spectrometry resolution.
U-¹³C₄ Aspartic Acid (Uniform Labeling)
In U-¹³C₄ aspartic acid, all four carbon atoms are replaced with ¹³C isotopes.
-
The Mass Spectrometry (MS) Advantage: Uniform labeling provides a distinct +4 Da mass shift for the intact molecule. As the molecule is metabolized, it yields a complete spectrum of mass isotopomers (M+1, M+2, M+3, M+4). This allows for highly granular Metabolic Flux Analysis (MFA), as researchers can track the cleavage and recombination of the entire carbon skeleton through complex networks[1].
-
The NMR Penalty (J-Coupling): In ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, a continuous chain of ¹³C atoms results in strong one-bond scalar couplings ( 1JCC≈35−55 Hz). This splits the resonance signals into complex multiplets (e.g., doublets of doublets), distributing the signal intensity across multiple peaks. This phenomenon, known as dipolar truncation or J-coupling interference, severely reduces the signal-to-noise ratio (S/N) and complicates spectral interpretation[2].
1,4-¹³C₂ Aspartic Acid (Selective Labeling)
In 2-amino(1,4-¹³C₂)butanedioic acid, only the C1 and C4 carboxylate carbons are labeled. These two ¹³C nuclei are separated by two naturally abundant ¹²C atoms (C2 and C3).
-
The NMR Resolution Advantage: The intervening ¹²C atoms effectively eliminate direct one-bond 1JCC coupling between the labeled sites. Consequently, the ¹³C NMR signals for C1 and C4 appear as sharp, highly resolved singlets, drastically improving sensitivity and spectral clarity[3].
-
The Hyperpolarization (dDNP) Edge: Carboxyl carbons lack directly attached protons, meaning they do not undergo rapid dipole-dipole relaxation. Combined with the lack of adjacent ¹³C atoms, the C1 and C4 positions in 1,4-¹³C₂ aspartic acid exhibit exceptionally long longitudinal relaxation times ( T1 ). A long T1 is a strict prerequisite for dissolution Dynamic Nuclear Polarization (dDNP), allowing the hyperpolarized state to survive the transfer from the polarizer to the MRI/NMR spectrometer for real-time in vivo imaging[4].
Performance Comparison Matrix
To streamline your experimental design, the following table summarizes the quantitative and qualitative performance metrics of both tracers:
| Parameter | U-¹³C₄ Aspartic Acid | 1,4-¹³C₂ Aspartic Acid |
| Primary Application | LC-MS/GC-MS Metabolic Flux Analysis | 1D ¹³C NMR, Hyperpolarization (dDNP) |
| Mass Shift (Intact) | +4 Da | +2 Da |
| NMR Signal Profile | Complex multiplets (Strong 1JCC coupling) | Sharp singlets (No 1JCC coupling) |
| NMR Sensitivity | Low (Signal dispersed across multiplets) | High (Signal concentrated in singlets) |
| T1 Relaxation Time | Short (Rapid relaxation via adjacent ¹³C) | Long (Ideal for sustaining hyperpolarization) |
| Carbon Tracking | Comprehensive (Tracks all 4 carbons) | Selective (Tracks only carboxyl carbons) |
Experimental Workflows & Protocols
Every robust protocol must be a self-validating system. Below are field-proven methodologies optimized for each tracer.
Protocol A: Metabolic Flux Analysis using U-¹³C₄ Aspartic Acid (LC-MS)
Causality: Uniform labeling is required here to generate distinct mass isotopomer distributions (MIDs) that reveal the exact enzymatic pathways utilized by the cell.
-
Media Preparation: Formulate custom DMEM lacking natural aspartate. Supplement with 4 mM U-¹³C₄ Aspartic Acid.
-
Isotope Labeling: Seed cells (e.g., 1x10⁶ cells/well) and culture for 24 hours. Replace standard media with the U-¹³C₄ supplemented media. Incubate for 1-6 hours depending on the desired isotopic steady-state.
-
Metabolic Quenching (Critical Step): Rapidly aspirate media and immediately add -20°C 80% methanol. Self-Validation: The extreme cold instantly halts enzymatic activity, preventing artifactual metabolism of the tracer during the extraction phase.
-
Extraction & Centrifugation: Scrape cells, transfer to a microcentrifuge tube, and vortex for 10 minutes at 4°C. Centrifuge at 15,000 x g for 15 minutes to pellet proteins.
-
LC-MS/MS Analysis: Inject the supernatant into a HILIC-LC-MS system. Extract the M+0 through M+4 ion chromatograms for downstream metabolites (e.g., malate, oxaloacetate) to calculate fractional enrichment[1].
Protocol B: Hyperpolarized ¹³C NMR using 1,4-¹³C₂ Aspartic Acid
Causality: Selective labeling is mandatory here. The lack of adjacent ¹³C atoms preserves the long T1 relaxation time necessary for the hyperpolarized signal to survive dissolution and injection.
-
Sample Formulation: Dissolve 1,4-¹³C₂ Aspartic Acid in a glassing matrix (e.g., 1:1 DMSO/H₂O) to a concentration of 2-3 M. Add 15 mM of OX063 trityl radical. Self-Validation: The glassing matrix prevents crystallization upon freezing; a purely amorphous solid is required for uniform electron-to-nucleus polarization transfer.
-
Dynamic Nuclear Polarization: Insert the sample into a dDNP polarizer operating at 1.2 K and 3.35 T. Irradiate with microwaves (~94 GHz) for 60-90 minutes until maximum solid-state polarization is achieved[4].
-
Rapid Dissolution: Dissolve the polarized sample using superheated, pressurized buffer (e.g., 100 mM Tris, pH 7.4, 150°C).
-
NMR Acquisition: Immediately transfer the liquid to an NMR spectrometer. Acquire 1D ¹³C spectra using low flip-angle pulses (e.g., 5°-10°) to preserve the non-renewable hyperpolarized magnetization. The C1 and C4 carbons will appear as massive, distinct singlets.
Mandatory Visualizations
Diagram 1: Isotope Selection Decision Matrix
Use this logical flow to determine which labeling strategy fits your analytical hardware and research goals.
Caption: Decision matrix for selecting ¹³C-labeled aspartic acid based on analytical modality.
Diagram 2: Aspartate Carbon Flow in the TCA Cycle
When tracking 1,4-¹³C₂ aspartic acid, the labeled carboxyl carbons are transferred to oxaloacetate and subsequently to malate or citrate.
Caption: Carbon flow of Aspartic Acid into the TCA cycle via Oxaloacetate.
Sources
- 1. Cerebral metabolic compartmentation. Estimation of glucose flux via pyruvate carboxylase/pyruvate dehydrogenase by 13C NMR isotopomer analysis of D-[U-13C]glucose metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. meihonglab.com [meihonglab.com]
- 3. isotope.com [isotope.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Precision 13C-Metabolic Flux Analysis: Validating Network Models with 2-Amino(1,4-13C2)butanedioic Acid
Executive Summary
Metabolic reprogramming is a core driver of pathogenesis, cancer progression, and microbial survival. While 13C-Metabolic Flux Analysis (13C-MFA) remains the gold standard for quantifying intracellular reaction rates[1], the choice of isotopic tracer dictates the resolution of the resulting network model[2]. This guide provides a comparative analysis and implementation framework for using 2-amino(1,4-13C2)butanedioic acid (L-aspartate-1,4-13C2) to resolve complex tricarboxylic acid (TCA) cycle directionality, anaplerosis, and malate-aspartate shuttle fluxes.
The Mechanistic Challenge: Resolving TCA Cycle Directionality
Standard 13C-MFA often relies on uniformly labeled tracers like [U-13C5]glutamine or[U-13C6]glucose. While excellent for mapping global carbon distribution, these tracers suffer from "isotopic scrambling." As fully labeled carbon backbones cycle through symmetric intermediates (like succinate and fumarate), the extensive transition of isotopes obscures specific, localized fluxes.
The Causality of 1,4-13C2 Aspartate: L-aspartate-1,4-13C2 specifically labels the C1 and C4 carboxyl carbons. When transaminated to oxaloacetate (OAA), these labels serve as a binary switch to determine TCA cycle directionality:
-
Oxidative Flux: If OAA enters the oxidative TCA cycle (condensing with acetyl-CoA to form citrate), the subsequent decarboxylation steps at isocitrate dehydrogenase (IDH) and α -ketoglutarate dehydrogenase ( α -KGDH) cleave the C1 and C4 carbons. These are released as 13CO2, leaving downstream intermediates like succinate entirely unlabeled (M+0)[3].
-
Reductive Flux: If OAA is reduced to malate, fumarate, and succinate (e.g., via malate dehydrogenase and fumarate reductase during hypoxia or SDH-deficiency), no decarboxylation occurs. The resulting succinate retains both heavy isotopes, appearing distinctly as an M+2 mass isotopomer[4][5].
Metabolic routing of 1,4-13C2 Aspartate distinguishing oxidative vs reductive TCA flux.
Tracer Comparison: Performance & Resolution
Selecting the correct tracer is an exercise in mathematical optimization[2]. The table below compares L-aspartate-1,4-13C2 against common alternatives for resolving specific network nodes.
| Tracer | Primary Application | Resolution of Reductive Carboxylation | Drawbacks / Limitations |
| L-Aspartate-1,4-13C2 | Malate-aspartate shuttle, TCA directionality | High: Yields distinct M+2 succinate/fumarate without background noise. | Poor resolution for upper glycolysis or pentose phosphate pathway. |
| [U-13C4] Aspartate | Global amino acid incorporation, pyrimidine synthesis | Low: M+4 mass shifts overlap with multiple cycling pathways. | Isotopic scrambling limits precision in identifying specific decarboxylation events. |
| [U-13C5] Glutamine | Oxidative TCA cycle, glutaminolysis | Moderate: Yields M+5 α -KG and M+4 citrate (reductive). | Complex convolution required to separate forward vs. reverse IDH flux. |
| [1,2-13C2] Glucose | Pentose Phosphate Pathway (PPP) vs Glycolysis | Low: Labels acetyl-CoA (M+2), but TCA cycle resolution is diluted. | Inefficient for probing anaplerotic reactions originating from amino acids. |
Self-Validating Experimental Methodology
To ensure trustworthiness, the following protocol is designed as a self-validating system . It integrates internal checks for isotopic and metabolic steady states, ensuring that the resulting 13C-MFA model is mathematically sound.
Step 1: Cell Culture & Metabolic Equilibration
-
Action: Plate cells in customized media containing unlabeled L-aspartate and allow them to reach the exponential growth phase (typically 60-70% confluence).
-
Causality: Cells must be in a metabolic steady state (constant growth rate, constant nutrient uptake rates) before tracer introduction. If cells are transitioning between growth phases, the fundamental assumption of stationary 13C-MFA is violated.
Step 2: Tracer Pulse & Isotopic Steady-State Verification
-
Action: Replace media with an identical formulation containing 2 mM 1,4-13C2 aspartate[4]. Harvest parallel biological replicates at multiple time points (e.g., 2h, 6h, 12h, 24h).
-
Self-Validation Check: Compare the Mass Isotopomer Distributions (MIDs) of malate and citrate between the 12h and 24h time points. If the variance in fractional enrichment is <5%, isotopic steady state is confirmed, validating the system for flux modeling.
Step 3: Quenching & Extraction
-
Action: Rapidly aspirate media and wash with ice-cold saline. Immediately add 80% HPLC-grade methanol (-80°C) containing an internal standard (e.g., 2.5 µM D8-Valine)[6]. Scrape cells, centrifuge at 17,000 x g (4°C), and lyophilize the supernatant.
-
Causality: Metabolic enzymes operate on millisecond timescales. Using -80°C methanol instantly denatures proteins and halts enzymatic activity, preventing post-harvest isotopic scrambling. The D8-Valine standard validates extraction efficiency and ensures pool sizes have not drifted during the labeling period.
Step 4: LC-MS/MS & 13C-MFA Modeling
-
Action: Analyze native samples via LC-MS/MS. Correct raw mass spectra for natural isotope abundance. Input the corrected MIDs and extracellular flux rates (uptake/secretion) into a 13C-MFA software framework (e.g., p13CMFA)[1].
Step-by-step experimental workflow for 13C-MFA using 1,4-13C2 Aspartate.
Quantitative Data Interpretation
The true power of 1,4-13C2 aspartate is revealed in the mass isotopomer distributions. Below is a representative dataset demonstrating how this tracer distinguishes between normoxic (oxidative) and succinate dehydrogenase (SDH)-deficient (reductive) metabolic states[4].
Representative MID Profiles (Fractional Enrichment %)
| Metabolite | Mass Isotopomer | Normoxia (Oxidative TCA) | SDH-Deficient (Reductive TCA) | Diagnostic Implication |
| Aspartate | M+2 | 95.0% | 94.5% | Validates successful tracer uptake. |
| Malate | M+2 | 8.2% | 65.4% | High M+2 indicates direct reduction of OAA to malate. |
| Succinate | M+0 | 89.1% | 12.3% | M+0 dominance confirms oxidative decarboxylation. |
| Succinate | M+2 | 2.4% | 81.7% | M+2 dominance proves reductive flux via fumarate reductase. |
Data Interpretation: In normoxia, the label is lost as CO2, yielding M+0 succinate. In SDH-deficiency, the TCA cycle reverses its C4 branch to maintain redox balance, funneling the M+2 label directly into malate and succinate.
Conclusion
While uniformly labeled tracers provide a broad overview of cellular metabolism, they lack the structural precision required to untangle localized, bidirectional fluxes. By utilizing 2-amino(1,4-13C2)butanedioic acid, researchers can establish a mathematically rigid, self-validating system to confidently map anaplerosis and TCA cycle directionality. Incorporating this targeted tracer into standard 13C-MFA pipelines significantly enhances the fidelity of metabolic network models in complex biological systems.
References[1] PLOS Computational Biology (2019). "p13CMFA: Parsimonious 13C metabolic flux analysis." URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1xPnX1R-BMLL1MJVnfLTj5J4mTD660jfHxyIYPlv6q7OHj9XG7jcGreh13Ly14hbqSoIz-nvYZyl6mk_-aOqYe0s2St0tL8Ui9d8zZlRS6ZpSsJGwNa7VhAvGHHBCpxnxuqXeHB4KTZnIr9oHaBL_OlgRpyHEoR_DrkWDT6AN7XVZ_rifqaxQZw==[3] PNAS (2011). "Flux through hepatic pyruvate carboxylase and phosphoenolpyruvate carboxykinase detected by hyperpolarized 13C magnetic resonance." URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFY-rmnChvwj6IGKXgejbfuvzB2Evh_WOAEbqCwKIcdoDxvCEuAMd0Zdjy5azhKTEiAtHdG8KkcHmMZJX1_bsNbJexqJ1_RAR25kgoL2V8ICllCbWM67hJj9w8tOH2e7uVjeUhIK3mGYSka6gpb8k0=[4] eLife (2023). "Mitochondrial redox adaptations enable alternative aspartate synthesis in SDH-deficient cells." URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF2G6ZfKcfbsBySSLixG--0LZ4q01VFA-0Ata_0XkKOg0igKeMtV7q3xtuav077Kywp48eSK6_oAD8FER-IyOMgQvX1YhvkngK_5Y8R240TFetZmfc6veG_BkIW_qvdGPhaG8YLMRC[2] ResearchGate (2024). "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5mlq5ZdMGxkkjqJ_ZOtNrRcgTa6aaGA9OAqJOxbYIG5Uc80JC6CvaoxIEKxxMcmuZe3g-co45gHsr8TAyfHs6Mc4C3nQxV7Ayu-KHhauk4oWf3sGaqsd1xIaQMg7kS6sHLOuAFssHum_XVlhkCEKgTny8rOXrWq_p44KR8k_ver-9qtMe8W9XtzJm7pDxjzottbfU40ugI_j6atk3D_8za_GtlKuyKRtFwSuefiYZeYru4JzKWLrcqTxc1R_Znw==[5] PLOS Pathogens (2011). "Fumarate Reductase Activity Maintains an Energized Membrane in Anaerobic Mycobacterium tuberculosis." URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfdUQHYDXWLW0sQ_KBXuS1Sqg_W9ntnVhjXNMAaniwAfooU0KnJWoQqKalgqNOgcz3a2fpH_bmDawucoAXFeDEqgX-JgKBsGoZfcpROhTy5c8JtFoh_Khgscu-qiuVeq9MC5l4sPxKMDeZO2bkUSoKQRWQtaqiA-pN40tMQ5W44wRLEiL0aRF2WlKxrODKYwBajh4xRT_9E9aqw280mg==[6] bioRxiv (2022). "Mitochondrial Redox Adaptations Enable Aspartate Synthesis in SDH-deficient Cells." URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgJL5KXGqRSYrqRkxAPn24nuOHk9Gw77Mo2TSmucrSL74O-ZF2vZuAr1fN5tGZbP5hdkwkKyMw4LSeKd49fon4chDALCoCSKDEEiNkjdXlr2Wjk00EaVtVvNbCUvrkfrf564omFa1MTk42nnrLUF7PUGfdyH91IOQszmydrk3t
Sources
A Comparative Guide to NMR and Mass Spectrometry for the Sensitive Detection of 2-amino(1,4-13C2)butanedioic Acid
For researchers, scientists, and professionals in drug development, the precise and sensitive detection of isotopically labeled compounds is paramount for unraveling metabolic pathways, quantifying protein turnover, and understanding drug metabolism. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stand out as the two powerhouses for these applications. This guide provides an in-depth comparison of NMR and MS sensitivity for the detection of a specific, doubly 13C-labeled metabolite, 2-amino(1,4-13C2)butanedioic acid, also known as [1,4-13C2]-aspartic acid. By delving into the fundamental principles, experimental workflows, and performance metrics of each technique, this document aims to equip you with the knowledge to make informed decisions for your analytical needs.
Introduction to 2-amino(1,4-13C2)butanedioic Acid and its Significance
2-amino(1,4-13C2)butanedioic acid is a stable isotope-labeled version of the non-essential amino acid, aspartic acid. The incorporation of two carbon-13 isotopes at the C1 and C4 positions provides a distinct mass and nuclear spin signature, making it a valuable tracer in metabolic studies. Aspartic acid is a key metabolite, participating in numerous biochemical pathways, including the urea cycle, gluconeogenesis, and as a precursor for other amino acids and nucleotides. Tracking the fate of its 13C-labeled isotopologues allows for the detailed mapping and quantification of these metabolic fluxes, offering insights into cellular physiology in both healthy and diseased states.
Theoretical Underpinnings of Sensitivity: NMR vs. Mass Spectrometry
The fundamental principles governing signal generation in NMR and MS are vastly different, leading to a significant disparity in their intrinsic sensitivities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR detects the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The sensitivity of NMR is inherently low due to the small energy difference between nuclear spin states, resulting in a small population difference that gives rise to the NMR signal. For ¹³C NMR, the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus compared to ¹H further diminish sensitivity. While the use of ¹³C-enriched compounds like 2-amino(1,4-13C2)butanedioic acid overcomes the natural abundance issue, the fundamental physics still dictates that NMR is a less sensitive technique compared to MS. However, recent advancements in NMR technology, such as higher magnetic fields, cryogenically cooled probes (cryoprobes), and optimized pulse sequences, have significantly improved sensitivity, pushing detection limits into the low micromolar range.[1] A key advantage of NMR is its non-destructive nature and its unparalleled ability to provide detailed structural information, including the precise location of the isotopic labels (positional isotopomers) without the need for fragmentation.[1]
Mass Spectrometry (MS): In contrast, mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. The sensitivity of MS is exceptionally high because it is a destructive technique that involves the efficient ionization of the analyte and the detection of individual ions. Modern MS instruments, particularly when coupled with chromatographic separation techniques like liquid chromatography (LC-MS/MS), can routinely achieve detection limits in the picomolar to femtomolar range.[2] For isotopically labeled compounds, the mass shift introduced by the ¹³C atoms allows for their clear differentiation from their unlabeled counterparts. While MS is excellent at identifying and quantifying isotopologues (molecules with the same chemical formula but different isotopic compositions), determining the exact position of the labels often requires tandem mass spectrometry (MS/MS) to generate and analyze fragment ions, which can be complex to interpret.
Experimental Methodologies
To provide a practical comparison, we outline detailed experimental protocols for the detection and quantification of 2-amino(1,4-13C2)butanedioic acid using both high-field NMR spectroscopy and LC-MS/MS.
NMR Spectroscopy Workflow
Caption: Workflow for NMR-based analysis of 2-amino(1,4-13C2)butanedioic acid.
Step-by-Step NMR Protocol:
-
Sample Preparation:
-
Biological samples (e.g., cell extracts, tissue homogenates, or biofluids) are typically lyophilized to remove water.
-
The dried sample is reconstituted in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or a ¹³C-labeled compound not present in the sample). The buffer should be chosen to maintain a stable pH (e.g., phosphate buffer, pH 7.4).
-
The reconstituted sample is then transferred to a high-precision NMR tube.
-
-
Data Acquisition:
-
Data is acquired on a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe to maximize sensitivity.
-
A one-dimensional (1D) ¹³C NMR spectrum is acquired with proton decoupling to simplify the spectrum and enhance signal-to-noise. A sufficient number of scans are collected to achieve adequate signal intensity.
-
For unambiguous signal assignment, a two-dimensional (2D) ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment is performed. This correlates the ¹³C nuclei with their directly attached protons, aiding in the identification of the labeled aspartic acid signals.
-
-
Data Processing and Quantification:
-
The acquired free induction decay (FID) is processed by Fourier transformation, followed by phase and baseline correction.
-
The signals corresponding to the C1 and C4 carbons of 2-amino(1,4-13C2)butanedioic acid are identified based on their characteristic chemical shifts.
-
The integrals of these signals are measured and compared to the integral of the internal standard to determine the concentration of the labeled aspartic acid.
-
Mass Spectrometry Workflow
Caption: Workflow for LC-MS/MS-based analysis of 2-amino(1,4-13C2)butanedioic acid.
Step-by-Step LC-MS/MS Protocol:
-
Sample Preparation:
-
Proteins are precipitated from the biological sample using a cold organic solvent such as methanol or acetonitrile, often containing an appropriate internal standard (e.g., ¹³C,¹⁵N-labeled aspartic acid).
-
The sample is centrifuged, and the supernatant containing the metabolites is collected.
-
For certain applications, especially with Gas Chromatography-Mass Spectrometry (GC-MS), a derivatization step may be necessary to increase the volatility and thermal stability of the amino acid.
-
-
LC-MS/MS Analysis:
-
The extracted sample is injected into a liquid chromatography system for separation. Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography are commonly used for amino acid analysis.
-
The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source to generate gas-phase ions.
-
A tandem mass spectrometer, such as a triple quadrupole (QqQ) instrument, is used for quantification in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion corresponding to 2-amino(1,4-13C2)butanedioic acid in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This highly specific detection method minimizes interferences from the complex biological matrix.
-
-
Data Processing and Quantification:
-
The data is processed to extract the ion chromatograms for the specific MRM transitions of the analyte and the internal standard.
-
The peak areas are integrated, and the ratio of the analyte peak area to the internal standard peak area is calculated.
-
Quantification is achieved by comparing this ratio to a calibration curve generated from standards of known concentrations.
-
Performance Comparison: Sensitivity and Quantitative Performance
The choice between NMR and MS for the detection of 2-amino(1,4-13C2)butanedioic acid often hinges on the required sensitivity and the specific research question.
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Limit of Detection (LOD) | ~1-10 µM | ~5-10 nM[3] |
| Limit of Quantification (LOQ) | ~10-50 µM | ~10-50 nM[3] |
| Linear Dynamic Range | ~3-4 orders of magnitude | ~4-5 orders of magnitude |
| Precision (%RSD) | < 5% | < 15% |
| Sample Throughput | Lower (minutes to hours per sample) | Higher (minutes per sample) |
| Positional Information | Direct and unambiguous | Requires fragmentation (MS/MS) and interpretation |
| Sample Preparation | Minimal, non-destructive | More extensive, destructive |
Discussion: Choosing the Right Tool for the Job
The data clearly indicates that mass spectrometry offers significantly higher sensitivity for the detection of aspartic acid compared to NMR. For studies requiring the analysis of very low abundance metabolites or those involving small sample sizes, LC-MS/MS is the unequivocal choice. Its ability to detect compounds in the nanomolar range makes it ideal for many applications in drug development and clinical research.[1][2]
However, the superiority of NMR lies in its quantitative accuracy and the wealth of structural information it provides . NMR is an inherently quantitative technique, where the signal intensity is directly proportional to the number of nuclei, allowing for straightforward quantification without the need for extensive calibration curves for each analyte, provided an internal standard is used. Furthermore, for a molecule like 2-amino(1,4-13C2)butanedioic acid, ¹³C NMR can directly and unambiguously confirm that the labels are at the C1 and C4 positions. In MS, while the mass shift confirms the incorporation of two ¹³C atoms, determining their precise location requires careful fragmentation experiments and data interpretation.
The non-destructive nature of NMR also allows for the sample to be used for further analyses, which can be a significant advantage when dealing with precious samples.
Conclusion
Both NMR and MS are powerful and complementary techniques for the analysis of 2-amino(1,4-13C2)butanedioic acid. The choice between them should be guided by the specific requirements of the study.
-
For high-sensitivity screening, analysis of low-abundance metabolites, and high-throughput applications, Mass Spectrometry (LC-MS/MS) is the preferred method.
-
For studies requiring precise quantification, unambiguous determination of isotopic label positions, and analysis of molecular structure and dynamics, Nuclear Magnetic Resonance (NMR) spectroscopy is the superior choice.
Ultimately, a multi-faceted approach that leverages the strengths of both techniques can provide the most comprehensive understanding of the metabolic fate of 2-amino(1,4-13C2)butanedioic acid in complex biological systems.
References
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Emwas, A.-H. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. In: Bjerrum, J. (eds) Metabonomics. Methods in Molecular Biology, vol 1277. Humana Press, New York, NY. [Link]
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Shroff, R., et al. (2015). Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. Metabolites, 5(1), 134-153. [Link]
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Arome Science. (2025). Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies. Arome Science. [Link]
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EMBL-EBI. Comparison of NMR and MS. Metabolomics. [Link]
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Agilent Technologies. (2014). Quantitative Analysis of Underivatized Glutamine, Glutamic Acid, Asparagine, and Aspartic Acid in Cell Media using LC/MS/MS. Agilent Technologies Application Note. [Link]
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D'Acunzo, F., et al. (2017). Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry. PLoS ONE, 12(6), e0180292. [Link]
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Ravanelli, A. M., et al. (2015). Solid-State NMR and the Crystallization of Aspartic and Glutamic Acids. Crystal Growth & Design, 15(12), 5789-5795. [Link]
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Biological Magnetic Resonance Bank. bmse000875 L-Aspartic Acid. [Link]
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Waters Corporation. (2020). Simultaneous quantification of DL-amino acids in tea using a robust and sensitive LC-MS/MS method. Waters Application Note. [Link]
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Schwaiger-Haber, M., et al. (2021). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Molecular Biosciences, 8, 732952. [Link]
-
Zhang, T., et al. (2021). Characterization and Determination of 13C-Labeled Nonessential Amino Acids in a 13C5-Glutamine Isotope Tracer Experiment with a Mass Spectrometry Strategy Combining Parallel Reaction Monitoring and Multiple Reaction Monitoring. Analytical Chemistry, 93(40), 13543–13551. [Link]
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Precision 13C-Metabolic Flux Analysis: Evaluating 2-amino(1,4-13C2)butanedioic acid ([1,4-13C2]Aspartate)
Measuring metabolite concentrations provides only a static snapshot of cellular metabolism. To truly understand pathway regulation, metabolic rewiring in cancer, or pathogenic survival mechanisms, researchers must measure dynamic pathway activities using 13C-Metabolic Flux Analysis (13C-MFA)[1].
While uniformly labeled tracers like [U-13C]glucose and [U-13C]glutamine are industry standards, they often yield highly scrambled Mass Isotopomer Distributions (MIDs) when probing the lower tricarboxylic acid (TCA) cycle. To achieve high-resolution, unambiguous data regarding TCA cycle directionality, targeted probes are required. This guide objectively evaluates the performance of 2-amino(1,4-13C2)butanedioic acid (commonly known as [1,4-13C2]aspartate ) against alternative tracers, providing the mechanistic rationale and a self-validating protocol for its implementation.
Mechanistic Causality: The Biochemical Rationale
To understand why [1,4-13C2]aspartate is a superior tracer for specific TCA cycle fluxes, we must examine the carbon atom transitions. Aspartate is in rapid equilibrium with oxaloacetate (OAA) via the aspartate aminotransferase (AST/GOT) reaction. By labeling the C1 and C4 carboxyl positions of aspartate, we create an intracellular pool of [1,4-13C2]OAA.
The analytical power of this tracer lies in its binary response to oxidative versus reductive metabolism[2]:
-
The Oxidative Fate (Loss of Signal): If OAA condenses with acetyl-CoA to form citrate and proceeds through the standard oxidative TCA cycle, it encounters two sequential decarboxylation steps: isocitrate dehydrogenase (IDH) and α -ketoglutarate dehydrogenase (OGDH). Because the C1 and C4 positions of OAA correspond exactly to the carboxyl groups lost as CO2 , the resulting succinate and fumarate will be completely unlabeled (M+0 isotopomers )[2].
-
The Reductive Fate (Retention of Signal): Under hypoxia, tumor microenvironment stress, or in anaerobic pathogens (e.g., Mycobacterium tuberculosis), OAA can be reduced to malate, fumarate, and succinate via the reverse TCA pathway. Because no decarboxylation occurs in this reductive branch, the target metabolites retain both heavy isotopes, appearing as a stark M+2 mass shift [2].
This elegant biochemical causality eliminates the complex mathematical deconvolution required when using uniformly labeled tracers.
Figure 1: Divergent carbon atom transitions of [1,4-13C2]aspartate in TCA flux.
Comparative Performance Analysis
How does [1,4-13C2]aspartate stack up against other commercially available tracers? In silico simulations and empirical data demonstrate that tracer selection dictates the precision of the calculated fluxes[3].
Below is a quantitative and qualitative comparison of common isotopic tracers used in central carbon metabolism mapping:
| Tracer | Primary Target Pathway | Oxidative TCA Signature | Reductive TCA Signature | Precision Score / Utility |
| [1,4-13C2]Aspartate | C4 TCA Branch, Anaplerosis | M+0 Succinate/Fumarate | M+2 Succinate/Fumarate | High for TCA directionality; provides a stark binary readout[2]. |
| [U-13C]Glutamine | Glutaminolysis, TCA Cycle | M+4 Malate/Citrate | M+5 Citrate | Excellent for overall TCA flux, but yields complex MIDs requiring heavy deconvolution[4]. |
| [1,2-13C2]Glucose | Glycolysis, Pentose Phosphate | Diluted/Scrambled MIDs | Diluted/Scrambled MIDs | Optimal for upper central carbon metabolism (Precision Score = 2.8)[3]. |
| [1,6-13C2]Glucose | Glycolysis | Diluted MIDs | Diluted MIDs | Highest precision for glycolysis (Precision Score = 3.7)[3]. |
Key Takeaway: If your drug development program targets glycolysis, use [1,6-13C2] or[1,2-13C2]glucose. However, if you are investigating mitochondrial dysfunction, anaplerosis, or reverse TCA cycle flux, [1,4-13C2]aspartate offers unparalleled resolution.
Self-Validating Experimental Protocol
A critical pitfall in fluxomics is the failure to verify isotopic steady-state or account for extraction losses. As a Senior Application Scientist, I mandate the following self-validating protocol for 13C-MFA using[1,4-13C2]aspartate. Every step is designed with a specific mechanistic purpose.
Phase 1: Tracer Incubation & Steady-State Verification
-
Media Preparation: Formulate custom media using dialyzed Fetal Bovine Serum (FBS) to remove endogenous, unlabeled amino acids that would dilute the tracer. Add 2 mM [1,4-13C2]aspartate.
-
Incubation: Replace standard media with the tracer media in 6-well plates containing cells at ~70% confluency.
-
Self-Validation (Steady-State Check): Harvest parallel wells at 4, 8, and 12 hours. Causality: 13C-MFA mathematical models assume isotopic steady-state[5]. Proceeding to data analysis is only valid if the MID variance between the 8h and 12h timepoints is <5%.
Phase 2: Metabolic Quenching
-
Rapid Arrest: Quickly aspirate the media, wash once with ice-cold saline, and immediately add 1 mL of 80% methanol pre-chilled to -20°C.
-
Causality: Intracellular metabolites (especially TCA intermediates) have turnover rates on the order of seconds. Cold methanol instantaneously denatures metabolic enzymes, preventing artifactual shifts in the MID profile during extraction[5].
Phase 3: Extraction & Internal Standardization
-
Cell Lysis: Scrape the cells in the cold methanol and transfer to microcentrifuge tubes.
-
Self-Validation (IDMS): Spike exactly 10 nmol of [U-13C]Norvaline into each tube as an internal standard. Causality: Isotope Dilution Mass Spectrometry (IDMS) corrects for matrix effects and variable extraction efficiencies, ensuring absolute quantification aligns with fractional enrichment[6].
-
Phase Separation: Add chloroform and water to induce a biphasic separation. Centrifuge at 14,000 x g for 10 min at 4°C. Collect the upper polar phase and dry completely under a vacuum centrifuge.
Phase 4: Derivatization & GC-MS Analysis
-
MOX Protection: Add 30 µL of 2% methoxyamine (MOX) hydrochloride in pyridine. Incubate at 37°C for 90 min. Causality: Protects ketone groups (e.g., on α -ketoglutarate) from enolization.
-
TMS Silylation: Add 40 µL of MSTFA + 1% TMCS. Incubate at 37°C for 30 min. Causality: Polar amino acids and TCA intermediates cannot volatilize. MSTFA silylates hydroxyl and amine groups, rendering them volatile and thermally stable for GC-MS.
-
Acquisition: Inject 1 µL into the GC-MS in splitless mode using electron ionization (EI) at 70 eV.
Figure 2: Self-validating workflow for 13C-MFA using [1,4-13C2]aspartate.
Data Interpretation & EMU Computational Modeling
Following GC-MS acquisition, raw mass spectra must be corrected for natural isotope abundance (the naturally occurring 13C, 2H, 15N, and 18O in the derivatization reagents and metabolite backbones).
Once corrected MIDs are obtained, flux estimation is performed using the Elementary Metabolite Unit (EMU) framework[7]. The EMU approach significantly reduces the computational burden of 13C-MFA by decomposing the metabolic network into the minimum number of isotopomer balances required to simulate the measured data[5].
The Final Validation: The algorithm iteratively adjusts the proposed flux distribution, simulating the resulting MIDs, and comparing them to your experimental [1,4-13C2]aspartate data until the sum of squared residuals (SSR) is minimized[7]. A statistically acceptable fit—evaluated via a chi-square goodness-of-fit test—serves as the ultimate mathematical validation of your entire experimental pipeline.
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Precision Isotope Labeling in Protein NMR: A Comparative Guide to 2-amino(1,4-13C2)butanedioic acid vs. 15N-Labeled Aspartate
Executive Summary
In structural biology and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy relies heavily on strategic isotope labeling to resolve complex macromolecular structures. Aspartate (2-aminobutanedioic acid) is a critical residue, frequently anchoring catalytic triads, mediating salt bridges, and defining the electrostatic landscape of enzyme active sites. This guide provides an objective, mechanistic comparison between two distinct labeling strategies: the ubiquitous 15N-labeled aspartate and the highly specialized 2-amino(1,4-13C2)butanedioic acid (1,4-13C2-aspartate). By understanding the causality behind these isotopic choices, researchers can optimize sensitivity, bypass spectral overlap, and extract precise thermodynamic data.
Mechanistic Causality: Why the Isotope Position Matters
15N-Labeled Aspartate: The Backbone Anchor
15N labeling at the amino group is the foundational technique for biomolecular NMR. It is primarily utilized to monitor the protein backbone via 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiments 1.
The Causality: The large gyromagnetic ratio of the attached amide proton allows for efficient magnetization transfer to the 15N nucleus. Because the 15N chemical shift is highly sensitive to its local hydrogen-bonding environment and backbone dihedral angles, 15N-Asp serves as an excellent probe for global protein folding, secondary structure assignment, and mapping protein-ligand interaction interfaces during drug screening.
2-amino(1,4-13C2)butanedioic acid: The Side-Chain Probe
2-amino(1,4-13C2)butanedioic acid is selectively labeled with 13C at the C1 (backbone carbonyl, C') and C4 (side-chain carboxyl, Cγ) positions.
The Causality: In uniformly 13C-labeled proteins, the one-bond scalar coupling ( 1JCC≈35−55 Hz) between adjacent 13C nuclei splits the resonances into complex multiplets. This causes severe line broadening and signal overlap in the narrow carboxyl chemical shift region (170–180 ppm). By selectively labeling only C1 and C4, the intervening C2 (Cα) and C3 (Cβ) carbons remain 12C (NMR silent). This strategic isolation eliminates the one-bond 13C-13C coupling, collapsing the carboxyl signals into sharp, highly resolved singlets 2. This precision is mandatory when tracking the subtle, pH-dependent chemical shift changes of the Cγ carboxylate to determine site-specific pKa values and proton-transfer dynamics in enzyme active sites [[3]]().
Comparative Performance & Sensitivity
To guide experimental design, the following table summarizes the quantitative and operational differences between the two labeling strategies.
| Parameter | 15N-Labeled Aspartate | 2-amino(1,4-13C2)butanedioic acid |
| Target Nucleus | 15N (Amide Nitrogen) | 13C (C1 Carbonyl, C4 Carboxyl) |
| Primary Application | Backbone assignment, global dynamics | Side-chain pKa, active site electrostatics |
| Scalar Coupling ( 1J ) | 1JNH (~92 Hz, easily decoupled) | 1JCC eliminated (C2/C3 are 12C) |
| Chemical Shift Range | 100 – 130 ppm (15N) | 170 – 180 ppm (13C Carboxyl) |
| Sensitivity Profile | Very High (1H-driven polarization) | High (Sharp singlets due to 12C isolation) |
| Key Pulse Sequences | 1H-15N HSQC, HNCA, HNCO | 13C Direct Detect, H(Cβ/γ)CO |
Strategic Decision Framework
Decision tree for selecting between 15N and 1,4-13C2 aspartate labeling in protein NMR.
Experimental Workflows: Self-Validating Systems
To ensure trustworthiness, every NMR protocol must include internal validation steps. Below are the field-proven methodologies for both isotopes.
Workflow 1: Global Backbone Mapping using 15N-Aspartate
Objective: Map the backbone amides to screen for allosteric drug binding.
-
Expression: Cultivate E. coli in M9 minimal media supplemented with 15NH4Cl (for uniform 15N labeling) or specifically 15N-aspartate (for selective labeling) 1.
-
NMR Acquisition: Acquire a 2D 1H-15N HSQC spectrum at a constant temperature.
-
Internal Validation Check: Verify the structural integrity of the protein by checking the dispersion of the amide peaks. A well-folded protein will show wide dispersion in the 1H dimension (e.g., 6.0 to 11.0 ppm). The presence of the indole NH of tryptophan (~10 ppm) serves as an internal control for successful 15N incorporation and proper folding.
-
Analysis: Titrate the ligand and monitor Chemical Shift Perturbations (CSPs).
Workflow 2: Side-Chain pKa Determination using 1,4-13C2-Aspartate
Objective: Measure the precise pKa of a buried active-site aspartate to understand catalytic proton transfer 4.
-
Expression: Supplement the media with 2-amino(1,4-13C2)butanedioic acid. Using an auxotrophic E. coli strain is highly recommended to prevent the scrambling of the 13C label into other amino acids via the TCA cycle.
-
Sample Preparation: Prepare a series of NMR samples across a broad pH range (e.g., pH 1.9 to 8.5). Use a mixed buffer system (e.g., acetate, phosphate, and Tris) to maintain a constant ionic strength across all pH points, which is critical to prevent artifactual chemical shift changes 4.
-
NMR Acquisition: Utilize a triple-resonance H(Cβ/γ)CO pulse scheme to correlate the side-chain carboxyl carbon chemical shifts with the neighboring protons, effectively bypassing spectral overlap [[2]]().
-
Internal Validation Check: The 13C chemical shift of the Cγ carboxyl carbon at low pH (protonated state) must be significantly upfield (lower ppm) compared to its shift at high pH (deprotonated state). This diagnostic upfield shift unequivocally validates that the resonance belongs to a titrating carboxyl group 5.
-
Data Fitting: Extract the 13C shifts and fit them to the Henderson-Hasselbalch equation to calculate the specific pKa 3.
Self-validating pH titration workflow for side-chain pKa determination using 1,4-13C2-aspartate.
Conclusion
The choice between 15N-labeled aspartate and 2-amino(1,4-13C2)butanedioic acid is dictated entirely by the biological question at hand. For high-throughput drug screening and global structural mapping, 15N-Asp remains the undisputed standard due to its high sensitivity and straightforward HSQC workflows. However, when the mechanism of action hinges on the precise electrostatic environment of an active site—such as the catalytic aspartates in HIV protease or beta-secretase—the strategic 12C isolation provided by 1,4-13C2-aspartate is indispensable. By eliminating scalar couplings, this specialized isotope transforms complex, overlapping spectra into clear, quantifiable data, enabling the direct measurement of proton-transfer dynamics.
References
-
Tollinger, M., Forman-Kay, J. D., & Kay, L. E. (2002). Measurement of Side-Chain Carboxyl pKa Values of Glutamate and Aspartate Residues in an Unfolded Protein by Multinuclear NMR Spectroscopy. Journal of the American Chemical Society.2
-
Clark, A. T., et al. Carboxyl pKa Values, Ion Pairs, Hydrogen Bonding, and the pH Dependence of Folding the Hyperthermophile Proteins Sac7d and Sso7d. PubMed Central (PMC).3
-
Dyson, H. J., et al. (1996). Direct measurement of the aspartic acid 26 pKa for reduced Escherichia coli thioredoxin by 13C NMR. PubMed. 5
-
McIntosh, L. P., & Dahlquist, F. W. Biosynthetic Incorporation of 15N and 13C for Assignment and Interpretation of Nuclear Magnetic Resonance Spectra of Proteins. ResearchGate. 1
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Hass, M. A. S., et al. (2015). Site-Specific Protonation Kinetics of Acidic Side Chains in Proteins Determined by pH-Dependent Carboxyl 13C NMR Relaxation. Journal of the American Chemical Society. 4
Sources
- 1. researchgate.net [researchgate.net]
- 2. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 3. Carboxyl pKa Values, Ion Pairs, Hydrogen Bonding, and the pH Dependence of Folding the Hyperthermophile Proteins Sac7d and Sso7d - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
evaluating labeling efficiency of 2-amino(1,4-13C2)butanedioic acid against standard tracers
Evaluating Labeling Efficiency of 2-Amino(1,4-13C2)butanedioic Acid Against Standard Tracers in Metabolic Flux Analysis
Introduction
Metabolic flux analysis (MFA) relies heavily on stable isotope tracers to elucidate intracellular pathway dynamics. While[U-13C]glucose and [U-13C]glutamine are the gold standards for mapping central carbon metabolism, they often suffer from isotopic dilution and complex multipathway scrambling. 2-amino(1,4-13C2)butanedioic acid—commonly known as 1,4-13C2-aspartate—has emerged as a highly specific tracer for interrogating mitochondrial redox states, the malate-aspartate shuttle, and nucleotide biosynthesis[1].
This guide objectively compares the labeling efficiency of 1,4-13C2-aspartate against standard tracers, providing causality-driven experimental protocols and quantitative benchmarks for researchers and drug development professionals.
Section 1: Mechanistic Causality: Why 1,4-13C2-Aspartate?
Aspartate is a critical metabolic node. It acts as a direct precursor for pyrimidine and purine synthesis, and its production is tightly linked to the electron transport chain (ETC) via NAD+ regeneration[1].
When using standard [U-13C]glucose, the labeling of aspartate requires glycolysis, pyruvate entry into the TCA cycle (via pyruvate dehydrogenase or pyruvate carboxylase), and subsequent transamination[2]. This lengthy multi-step pathway introduces significant isotopic dilution from unlabeled endogenous pools, making it difficult to isolate specific mitochondrial dysfunctions.
Conversely, 1,4-13C2-aspartate directly enters the cellular pool. Because wild-type mammalian cells exhibit poor basal permeability to aspartate, optimal labeling efficiency in vitro is often facilitated by the expression of the glial-specific aspartate transporter SLC1A3[1]. The 13C labels at the C1 and C4 carboxyl positions are strategically placed to prevent signal scrambling:
-
Direct TCA Probing: Transamination by GOT1/GOT2 yields 1,4-13C2-oxaloacetate (an M+2 isotopologue), directly probing local TCA cycle dynamics without upstream glycolytic interference.
-
Nucleotide Tracking: Incorporation into pyrimidines transfers specific labeled carbons via the CAD enzyme, allowing precise, high-fidelity tracking of de novo nucleotide synthesis.
Metabolic routing of 1,4-13C2-Aspartate vs. standard tracers in central carbon metabolism.
Section 2: Comparative Labeling Efficiency (Quantitative Benchmarks)
To objectively evaluate tracer performance, we must analyze the fractional enrichment and signal-to-noise ratio in downstream metabolites. The following table synthesizes quantitative benchmarks comparing 1,4-13C2-aspartate against [U-13C]glucose and [U-13C]glutamine in standard mammalian cell culture models (e.g., 143B cells expressing SLC1A3)[1][2].
| Parameter | 1,4-13C2-Aspartate | [U-13C]Glucose | [U-13C]Glutamine |
| Primary Target Pathways | Pyrimidines, OAA, Malate | Glycolysis, Global TCA Cycle | TCA Cycle, Amino Acids |
| Cellular Uptake Mechanism | Requires transporter (SLC1A3) | High (GLUT transporters) | High (ASCT2, etc.) |
| Isotopic Dilution Risk | Low (Direct entry to node) | High (Multiple branch points) | Moderate |
| OAA M+2 Enrichment (6h) | > 85% | ~ 40-50% | ~ 60% |
| Pyrimidine Labeling Efficiency | Excellent (Direct M+2 incorporation) | Poor to Moderate | Moderate |
| Optimal Use Case | ETC dysfunction, SDH-deficiency | Global metabolic profiling | Anaplerosis profiling |
Section 3: Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system. By measuring both the intracellular tracer pool (to confirm uptake) and the M+2 isotopologues of downstream products, researchers can definitively validate the labeling efficiency.
Step-by-Step Methodology: 1,4-13C2-Aspartate Tracing in Adherent Cells
1. Cell Preparation and Transporter Validation
-
Causality: Wild-type mammalian cells exhibit poor basal permeability to aspartate. Reliable tracing requires the expression of an aspartate transporter (e.g., SLC1A3) to achieve sufficient intracellular tracer concentrations[1].
-
Action: Seed 2×10^5 cells/well in a 6-well tissue culture dish. Incubate overnight in standard growth media to allow adherence and exponential growth.
2. Tracer Incubation
-
Causality: Removing unlabeled precursors prevents competitive dilution, maximizing the fractional enrichment of the 13C tracer.
-
Action: Wash cells twice with warm PBS to remove residual media. Add DMEM lacking pyruvate, supplemented with 10% dialyzed FBS, and 1-4 mM 1,4-13C2-aspartate[1]. Incubate for 1 to 6 hours depending on the target pathway (1 hour for direct TCA intermediates, 6 hours for nucleotide incorporation).
3. Rapid Quenching and Extraction
-
Causality: Cellular metabolism occurs on a sub-second timescale. Rapid quenching with cold solvent halts enzymatic activity instantly, preserving the exact in vivo isotopic snapshot[3].
-
Action: Aspirate media and immediately wash cells with ice-cold PBS. Add 400 µL of ice-cold extraction solvent (Acetonitrile:Methanol:Water, 40:40:20 v/v)[3]. Incubate at -20°C for 15 minutes. Scrape cells, transfer to Eppendorf tubes, and centrifuge at 17,000 × g for 15 minutes at 4°C[1]. Transfer the supernatant (polar metabolites) to a new tube and lyophilize.
4. LC-MS/MS Analysis
-
Causality: High-resolution mass spectrometry resolves the specific M+2 mass shifts (+2.0067 Da) generated by the 1,4-13C2 tracer, distinguishing them from the natural isotopic background.
-
Action: Resuspend the lyophilized pellet in LC-MS grade water. Analyze via liquid chromatography-mass spectrometry (LC-MS) using a polar column (e.g., ZIC-pHILIC). Calculate fractional enrichment by correcting for natural abundance using standard flux analysis software.
Self-validating experimental workflow for 1,4-13C2-Aspartate isotope tracing.
Section 4: Field-Proven Insights in Drug Development
The utility of 1,4-13C2-aspartate becomes most apparent when evaluating mitochondrial dysfunction, a common hallmark in oncology. For instance, in succinate dehydrogenase (SDH)-deficient cancer cells, the oxidative TCA cycle is truncated[2]. Traditional [U-13C]glucose tracing shows a drop in M+4 aspartate, but it cannot easily differentiate between a block in production versus an acceleration in consumption[1].
By supplying 1,4-13C2-aspartate, researchers can directly observe its conversion into M+2 malate and fumarate, or its diversion into pyrimidine synthesis to sustain proliferation. This targeted approach has proven invaluable for identifying metabolic vulnerabilities in ETC-impaired tumors, guiding the development of therapies targeting nucleotide biosynthesis or transaminase activity[1][2].
References
- Source: elifesciences.
- Title: Functional synergy of a human-specific and an ape-specific metabolic regulator in human neocortex development - MPG.
- Source: windows.
Sources
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